Product packaging for 4,5-Dioxodehydroasimilobine(Cat. No.:)

4,5-Dioxodehydroasimilobine

货号: B13929627
分子量: 293.27 g/mol
InChI 键: FPIKZASYTJSPJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Noraristolodione has been reported in Aristolochia triangularis, Aristolochia mollissima, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11NO4 B13929627 4,5-Dioxodehydroasimilobine

3D Structure

Interactive Chemical Structure Model





属性

分子式

C17H11NO4

分子量

293.27 g/mol

IUPAC 名称

15-hydroxy-16-methoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione

InChI

InChI=1S/C17H11NO4/c1-22-16-12(19)7-10-13-11(18-17(21)15(10)20)6-8-4-2-3-5-9(8)14(13)16/h2-7,19H,1H3,(H,18,21)

InChI 键

FPIKZASYTJSPJN-UHFFFAOYSA-N

规范 SMILES

COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3NC(=O)C2=O)O

产品来源

United States

Foundational & Exploratory

What are the physical and chemical properties of 4,5-Dioxodehydroasimilobine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dioxodehydroasimilobine, also known as Noraristolodione, is a naturally occurring oxoaporphine alkaloid. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. The compound is primarily found in plant species of the Aristolochia genus, notably Aristolochia mollissima and Aristolochia triangularis.[1] As a member of the oxoaporphine alkaloid class, it is of interest for its potential biological activities, which generally include cytotoxic and topoisomerase inhibitory effects. This document summarizes its known characteristics to facilitate further research and drug development efforts.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₁NO₄PubChem[1]
Molecular Weight 293.27 g/mol PubChem[1]
CAS Number 82644-81-3MedChemExpress[2]
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported-
XLogP3 (Computed) 2.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 293.06880783 g/mol PubChem[1]
Topological Polar Surface Area 75.6 ŲPubChem[1]

Synonyms: Noraristolodione, 4,5-dioxodehydro asimilobine.[1]

Spectroscopic Data

Detailed spectroscopic analyses are essential for the unequivocal identification and structural elucidation of this compound. While comprehensive spectral data from a single source is not available, the following represents a compilation of expected and reported spectroscopic characteristics for this class of compounds.

Table 2: Spectroscopic Data Summary for this compound

TechniqueData
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
Mass Spectrometry (MS) Data not available in searched literature.
Infrared (IR) Spectroscopy Data not available in searched literature.
Ultraviolet (UV) Spectroscopy Data not available in searched literature.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of oxoaporphine alkaloids, to which it belongs, has been the subject of considerable research. These compounds are known to exhibit a range of biological effects, primarily centered around cytotoxicity and the inhibition of topoisomerase enzymes.

Oxoaporphine alkaloids have been shown to exert cytotoxic effects against various cancer cell lines.[3] A primary mechanism of action for some oxoaporphine derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription.[3] By stabilizing the topoisomerase I-DNA covalent complex, these compounds can lead to DNA strand breaks and ultimately trigger apoptosis.

Furthermore, the planar aromatic structure of oxoaporphines suggests a potential for DNA intercalation, which could contribute to their cytotoxic properties by disrupting DNA replication and transcription.

Due to the lack of specific studies on this compound, a definitive signaling pathway cannot be outlined. However, based on the activities of related compounds, a logical workflow for investigating its mechanism of action would involve assessing its impact on DNA integrity and cell cycle progression.

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_investigation Mechanism of Action Investigation cluster_pathway_analysis Signaling Pathway Analysis A This compound C Cytotoxicity Assay (e.g., MTT, SRB) A->C B Cancer Cell Lines B->C D Topoisomerase I Inhibition Assay C->D If cytotoxic E DNA Intercalation Assay (e.g., UV-Vis, Fluorescence) C->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry) D->F E->F G Apoptosis Assay (e.g., Annexin V) F->G H Western Blot for DNA Damage Response Proteins (e.g., γH2AX, p53) G->H I Analysis of Apoptotic Pathway Proteins (e.g., Caspases, Bcl-2 family) G->I

Caption: Proposed workflow for investigating the biological activity of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not explicitly detailed in the currently available literature. However, general methodologies for the isolation of alkaloids from Aristolochia species can be adapted.

General Protocol for Isolation of Alkaloids from Aristolochia Species

This protocol is a generalized procedure and would require optimization for the specific isolation of this compound.

  • Extraction:

    • Dried and powdered plant material (e.g., roots, stems) is macerated with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period.

    • The extraction process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

    • The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and acidic compounds.

    • The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10).

    • The basified aqueous solution is then extracted with an organic solvent to isolate the free alkaloids.

  • Chromatographic Purification:

    • The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel.

    • A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is used to separate the different alkaloid components.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the compound of interest are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

isolation_protocol A Dried & Powdered Aristolochia Plant Material B Maceration with Methanol/Ethanol A->B C Filtration & Concentration B->C D Crude Extract C->D E Acid-Base Partitioning D->E F Crude Alkaloid Fraction E->F G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Analysis G->H I Further Purification (Prep-TLC/HPLC) H->I J Pure this compound I->J

Caption: Generalized workflow for the isolation of this compound from plant material.

Conclusion

This compound (Noraristolodione) is an oxoaporphine alkaloid with potential for further scientific investigation, particularly in the realm of oncology. The current body of knowledge provides a basic chemical profile, but there is a clear need for comprehensive experimental studies to determine its precise physical properties, detailed spectroscopic characteristics, and specific biological activities. The protocols and workflows outlined in this guide are intended to provide a framework for researchers to pursue these investigations and unlock the full potential of this natural product. Further research into its mechanism of action and potential therapeutic applications is warranted.

References

A Technical Guide to 4,5-Dioxodehydroasimilobine: Natural Sources, Biosynthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dioxodehydroasimilobine, an aporphine (B1220529) alkaloid with potential pharmacological significance. The document details its natural occurrences, proposes a biosynthetic pathway based on established knowledge of aporphine alkaloid formation, and outlines experimental protocols for its isolation and characterization. Quantitative data and spectroscopic information are presented to aid in research and development efforts.

Natural Sources

This compound, also known as noraristolodione, is a naturally occurring alkaloid found within specific plant genera. To date, it has been isolated from:

  • Genus Houttuynia : This genus of flowering plants in the family Saururaceae is a known source of this compound.

  • Genus Aristolochia : Several species within this genus, belonging to the family Aristolochiaceae, have been identified as natural sources of this compound. These include:

    • Aristolochia chilensis

    • Aristolochia triangularis

    • Aristolochia mollissima

The presence of this compound in distinct plant families suggests a conserved biosynthetic pathway for its production.

Proposed Biosynthetic Pathway

While the specific enzymatic steps for the biosynthesis of this compound have not been fully elucidated, a putative pathway can be proposed based on the well-established biosynthesis of aporphine alkaloids. The pathway originates from the amino acid L-tyrosine.

Key Stages:

  • Formation of Benzylisoquinoline Precursors: L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the central precursor to all benzylisoquinoline alkaloids.

  • Synthesis of (S)-Reticuline: A series of enzymatic reactions involving N-methylation, hydroxylation, and O-methylation convert (S)-norcoclaurine to the key intermediate, (S)-reticuline.

  • Aporphine Core Formation: The pivotal step is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline. This reaction is catalyzed by cytochrome P450 enzymes, which results in the formation of the characteristic tetracyclic aporphine scaffold.

  • Post-Coupling Modifications: Following the formation of the aporphine core, a series of oxidative and demethylation reactions are proposed to occur to yield this compound. This includes the formation of a dehydroaporphine intermediate, followed by oxidation at the C-4 and C-5 positions to form the final dioxo structure.

Biosynthetic Pathway of this compound L_Tyrosine L-Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenyl- acetaldehyde L_Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS Four_HPAA->S_Norcoclaurine S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline Series of enzymatic steps Dehydroaporphine Dehydroaporphine Intermediate S_Reticuline->Dehydroaporphine Cytochrome P450 (Phenol Coupling) Final_Product 4,5-Dioxodehydro- asimilobine Dehydroaporphine->Final_Product Oxidation & Demethylation

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Experimental Protocols

The following protocols are generalized methodologies for the isolation, purification, and characterization of this compound from plant material, based on established procedures for aporphine alkaloids.

Isolation and Extraction

Isolation and Extraction Workflow Plant_Material Dried and Powdered Plant Material (e.g., Aristolochia chilensis) Extraction Maceration with Methanol (B129727) (repeated) Plant_Material->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Dichloromethane-Water) Crude_Extract->Partitioning Organic_Phase Dichloromethane (B109758) Fraction (enriched with alkaloids) Partitioning->Organic_Phase Purification Column Chromatography (Silica Gel, Sephadex LH-20) Organic_Phase->Purification Final_Compound Pure 4,5-Dioxodehydro- asimilobine Purification->Final_Compound

Caption: General workflow for the isolation and purification of this compound.

  • Plant Material Preparation: Air-dried and powdered plant material (e.g., aerial parts of Aristolochia chilensis) is used as the starting material.

  • Extraction: The powdered material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours), with the process repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between dichloromethane and water, to separate compounds based on their polarity. The alkaloid-rich fraction is typically found in the organic phase.

  • Chromatographic Purification: The organic fraction is further purified using column chromatography. A silica (B1680970) gel column with a gradient elution system (e.g., hexane-ethyl acetate (B1210297) or dichloromethane-methanol) can be employed for initial separation. Further purification can be achieved using Sephadex LH-20 column chromatography.

Characterization

The identity and purity of the isolated this compound can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals the characteristic absorption maxima of the chromophore.

Quantitative Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

Parameter Value
Molecular Formula C₁₇H₁₁NO₄
Molecular Weight 293.27 g/mol
Appearance Yellowish solid
¹³C NMR (Pyridine-d₅, δ in ppm) Data compiled from spectral databases. Specific peak assignments require further experimental validation. 183.1, 158.5, 151.8, 146.5, 144.2, 134.9, 131.8, 130.4, 129.7, 128.9, 128.4, 127.6, 123.9, 120.1, 115.8, 112.3, 56.4
Mass Spectrometry (EI-MS) Characteristic fragmentation pattern should be determined experimentally.
UV-Vis (λmax in nm) To be determined experimentally.

Conclusion

This compound is an intriguing aporphine alkaloid with a defined presence in the plant kingdom. The proposed biosynthetic pathway provides a framework for understanding its formation, and the outlined experimental protocols offer a basis for its isolation and further study. The comprehensive characterization of this compound is essential for exploring its potential applications in drug discovery and development. Further research is warranted to fully elucidate its biosynthetic pathway, pharmacological activities, and potential therapeutic uses.

A Technical Guide to the Historical Discovery and Initial Studies of Aristolactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and initial scientific investigations into aristolactams, a significant class of phenanthrene (B1679779) alkaloids derived from plants of the Aristolochia genus. While the specific compound "Noraristolodione" does not appear in the scientific literature and is likely a variant of a related compound, this guide focuses on the closely related and well-documented aristolactams, which are metabolites of the better-known aristolochic acids.

Introduction to Aristolactams

Aristolactams are a class of aporphinoid alkaloids characterized by a phenanthrene chromophore. They were first isolated from Aristolochia argentina (Aristolochiaceae), a plant family with a long history in traditional medicine.[1] Structurally, they are lactams (cyclic amides) and are biosynthetically derived from aristolochic acids. While aristolochic acids are notorious for their nephrotoxic and carcinogenic properties, aristolactams have garnered scientific interest for their diverse and promising pharmacological activities, including anti-inflammatory, antiplatelet, and anticancer effects.[2][3]

Historical Discovery and Isolation

The discovery of aristolactams is intrinsically linked to the phytochemical investigation of Aristolochia species, which have been used for centuries in traditional remedies. Early studies in the mid-20th century focusing on the constituents of these plants led to the isolation and characterization of aristolochic acids. Subsequent research revealed that Aristolochia species also produce a variety of related compounds, including the aristolactams.[4]

Initial isolations of aristolactam alkaloids were typically achieved from the roots and stems of various Aristolochia species. For instance, aristolactam I (also known as aristolochic acid D) was one of the first to be characterized. The general procedure for their isolation involves extraction of the plant material with organic solvents, followed by chromatographic separation.

The following protocol is a representative example of the methods used for the isolation of aristolactams from plant material.

  • Plant Material and Extraction:

    • Dried and powdered plant material (e.g., roots of Aristolochia species) is subjected to sequential extraction with solvents of increasing polarity, such as hexane (B92381), chloroform, and methanol (B129727), to separate compounds based on their solubility.[2]

    • Alternatively, a single solvent extraction with methanol or ethanol (B145695) can be performed.[5][6]

  • Fractionation:

    • The crude extract is concentrated under reduced pressure.

    • The concentrated extract is then subjected to column chromatography over silica (B1680970) gel.

    • Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.[2]

  • Purification:

    • Fractions containing compounds of interest (identified by thin-layer chromatography) are pooled and further purified.

    • Purification techniques include preparative thin-layer chromatography (PTLC) or repeated column chromatography until a pure compound is obtained.[5]

    • Recrystallization from a suitable solvent (e.g., methanol) can be used to obtain the pure crystalline aristolactam.[6]

Structural Elucidation

The structures of aristolactams were determined using a combination of spectroscopic techniques.

  • UV-Visible Spectroscopy: To determine the chromophore system.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic lactam carbonyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed carbon-hydrogen framework of the molecule.

Initial Biological Studies

Early research into the biological activities of aristolactams revealed a range of effects, distinguishing them from their precursor molecules, the aristolochic acids.

  • Cytotoxicity and Anticancer Activity: Several aristolactams have demonstrated significant cytotoxic effects against various cancer cell lines.[7] For instance, aristolactam I has been shown to induce apoptosis in cancer cells. The cytotoxic potency of some aristolactams is reported to be higher than that of aristolochic acid I.[3]

  • Anti-inflammatory Activity: Some aristolactams have been investigated for their anti-inflammatory properties.[3]

  • Antiplatelet and Antimycobacterial Effects: Further studies have indicated potential antiplatelet and antimycobacterial activities for certain aristolactam derivatives.[2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the aristolactam compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[2]

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[2][7]

Quantitative Data Summary

The following tables summarize representative quantitative data from initial studies on aristolactams.

Table 1: Chromatographic Data for Aristolochic Acids and Aristolactams

Compound Retention Time (min) (HPLC) Rf Value (TLC) Mobile Phase (TLC)
Aristolochic Acid I 27.9 0.43-0.46 Chloroform:Methanol (6:1)
Aristolochic Acid II 18.4 0.43-0.46 Chloroform:Methanol (6:1)

Data sourced from[5]

Table 2: Quantitative Analysis of Aristolochic Acids in Aristolochia bracteolata

Compound Amount (g/kg of plant material)
Aristolochic Acid I 12.98
Aristolochic Acid II 49.03

Data sourced from[5]

Visualizations

experimental_workflow plant_material Dried Plant Material (e.g., Aristolochia roots) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., Prep. TLC) fractions->purification pure_compound Pure Aristolactam purification->pure_compound structure_elucidation Structural Elucidation (NMR, MS, IR) pure_compound->structure_elucidation biological_assays Biological Assays (e.g., Cytotoxicity) pure_compound->biological_assays

Caption: General workflow for the isolation and characterization of aristolactams.

biosynthetic_pathway aristolochic_acid Aristolochic Acid reductive_cyclization Reductive Cyclization (Metabolic Process) aristolochic_acid->reductive_cyclization aristolactam Aristolactam reductive_cyclization->aristolactam

Caption: Biosynthetic conversion of aristolochic acid to aristolactam.

References

Spectral Data Interpretation for 4,5-Dioxodehydroasimilobine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dioxodehydroasimilobine is an aporphine (B1220529) alkaloid that has been isolated from various plant species, including those of the Aristolochia genus. The structural elucidation of such natural products is paramount for understanding their chemical properties and potential pharmacological activities. This technical guide provides a comprehensive overview of the interpretation of the key spectral data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for this compound. The information herein is intended to serve as a detailed reference for researchers involved in natural product chemistry, analytical sciences, and drug discovery and development.

Molecular Structure

The chemical structure of this compound is characterized by a tetracyclic aporphine core with a dioxo functionality at the 4 and 5 positions. Key structural features include a biphenyl (B1667301) system, a lactam, a methoxy (B1213986) group, and a phenolic hydroxyl group.

Molecular Formula: C₁₇H₁₁NO₄[1]

Molecular Weight: 293.27 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural assignment.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The data presented below was obtained in Pyridine-d₅ and is referenced in the literature.[2]

Carbon Atom Chemical Shift (δ) ppm Description
C-1129.2Aromatic CH
C-1a120.5Aromatic Quaternary C
C-1b133.5Aromatic Quaternary C
C-2112.8Aromatic CH
C-3148.1Aromatic C-O
C-3a118.9Aromatic Quaternary C
C-4160.1Carbonyl C=O
C-5182.5Carbonyl C=O
C-6a134.8Aromatic Quaternary C
C-7123.1Aromatic CH
C-8128.4Aromatic CH
C-9127.9Aromatic CH
C-10130.7Aromatic CH
C-11132.6Aromatic Quaternary C
C-11a145.9Aromatic Quaternary C
C-12151.8Aromatic C-O
OCH₃56.4Methoxy C

Data sourced from SpectraBase, originally reported by H. Achenbach, D. Frey, R. Waibel in J. Nat. Prod. 1991, 54, 1331.[2]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. While a specific, publicly available ¹H NMR spectrum for this compound could not be retrieved for this guide, the expected signals can be predicted based on its structure. The original data is reported in J. Nat. Prod. 1991, 54, 1331.

Expected ¹H NMR Signals:

  • Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the biphenyl system. The coupling patterns (singlets, doublets, triplets) would reveal the substitution pattern of the aromatic rings.

  • Methoxy Protons: A sharp singlet peak around δ 3.9-4.1 ppm, integrating to three protons.

  • NH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, corresponding to the lactam N-H.

  • OH Proton: A broad singlet for the phenolic hydroxyl group, with its chemical shift also being solvent-dependent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would confirm the molecular formula of this compound.

Ion Calculated m/z Observed m/z Molecular Formula
[M+H]⁺294.0761Data from primary literatureC₁₇H₁₂NO₄
[M+Na]⁺316.0580Data from primary literatureC₁₇H₁₁NNaO₄

Note: The exact observed m/z values are reported in the primary literature (J. Nat. Prod. 1991, 54, 1331).

Fragmentation Pattern

The fragmentation of the molecular ion in the mass spectrometer would likely involve the loss of small, stable molecules. Expected fragmentation pathways include:

  • Loss of CO: A common fragmentation for quinones and lactams, leading to a fragment ion at [M-28]⁺.

  • Loss of CH₃: Cleavage of the methoxy group, resulting in a fragment at [M-15]⁺.

  • Retro-Diels-Alder (RDA) reactions: If applicable to the specific ring system, this could lead to characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Frequency (cm⁻¹) Intensity Vibrational Mode Functional Group
~3400BroadO-H stretchPhenolic -OH
~3200MediumN-H stretchLactam N-H
~3100-3000MediumC-H stretchAromatic C-H
~1680StrongC=O stretchConjugated Ketone/Quinone
~1650StrongC=O stretchLactam
~1600, 1480Medium-StrongC=C stretchAromatic Ring
~1250StrongC-O stretchAryl ether

Note: The specific absorption peaks are reported in the primary literature (J. Nat. Prod. 1991, 54, 1331). PubChem indicates the availability of a vapor phase IR spectrum.[1]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Pyridine-d₅, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse sequence.

    • Spectral width: ~16 ppm.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse sequence.

    • Spectral width: ~220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of ~1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition (LC-MS/MS):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for alkaloids.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Range: m/z 50-1000.

  • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of the solid, purified this compound onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Visualizations

Spectral_Interpretation_Workflow Workflow for Spectral Data Interpretation of this compound cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structural_elucidation Structural Elucidation NMR NMR Spectroscopy (1H, 13C, 2D) NMR_Data NMR Spectra: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS Mass Spectrometry (HRMS, MS/MS) MS_Data Mass Spectrum: - Molecular Ion (m/z) - Fragmentation Pattern MS->MS_Data IR IR Spectroscopy IR_Data IR Spectrum: - Absorption Frequencies (cm-1) IR->IR_Data Functional_Groups Identify Functional Groups (from IR & NMR) NMR_Data->Functional_Groups Carbon_Skeleton Elucidate Carbon Skeleton (from 13C & 2D NMR) NMR_Data->Carbon_Skeleton Proton_Connectivity Determine Proton Connectivity (from 1H & COSY NMR) NMR_Data->Proton_Connectivity Molecular_Formula Determine Molecular Formula (from HRMS) MS_Data->Molecular_Formula IR_Data->Functional_Groups Final_Structure Propose Final Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Carbon_Skeleton->Final_Structure Proton_Connectivity->Final_Structure

Caption: Workflow for the interpretation of spectral data.

Logical_Relationships Logical Relationships in Spectral Interpretation cluster_spectroscopic_data Spectroscopic Data cluster_structural_information Deduced Structural Information IR_Spec IR Spectrum FunctionalGroups Functional Groups (C=O, OH, NH, OCH3) IR_Spec->FunctionalGroups Vibrational Modes MS_Spec Mass Spectrum MolecularWeight Molecular Weight & Elemental Formula MS_Spec->MolecularWeight Molecular Ion Peak Connectivity Atom Connectivity (C-H, C-C framework) MS_Spec->Connectivity Fragmentation NMR_Spec NMR Spectra (1H, 13C) NMR_Spec->FunctionalGroups Chemical Shifts NMR_Spec->Connectivity Chemical Shifts & Couplings FinalStructure Final Structure of This compound FunctionalGroups->FinalStructure MolecularWeight->FinalStructure Connectivity->FinalStructure

Caption: Logical connections between spectral data and structure.

References

Stability and degradation profile of 4,5-Dioxodehydroasimilobine under laboratory conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the stability and degradation profile of 4,5-Dioxodehydroasimilobine, an aporphine (B1220529) alkaloid. While specific experimental data for this compound is not publicly available, this document outlines the standard procedures for conducting forced degradation studies as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH).[1][2][3][4][5] The guide details experimental protocols for subjecting the molecule to various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis, to identify potential degradation products and establish its intrinsic stability. Furthermore, it provides templates for data presentation and visualization tools to aid researchers in designing and executing robust stability-indicating studies.

Introduction

This compound is an alkaloid with the molecular formula C17H11NO4.[6][7] Understanding the chemical stability of this and other new chemical entities is a critical aspect of the drug development process. Forced degradation studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][4] The insights gained from these studies are invaluable for formulation development, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[1][3]

Chemical Structure

The chemical structure of this compound is presented below:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[2] A systematic approach should be adopted to evaluate the stability of this compound under various stress conditions.

General Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API This compound (API) Prepare_Solutions Prepare Stock Solutions (e.g., in Methanol/Water) API->Prepare_Solutions Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Prepare_Solutions->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, RT) Prepare_Solutions->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prepare_Solutions->Oxidation Thermal Thermal Degradation (Solid & Solution, e.g., 105°C) Prepare_Solutions->Thermal Photo Photolytic Degradation (ICH Q1B light conditions) Prepare_Solutions->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Purity Peak Purity Analysis HPLC->Purity Structure_Elucidation Structure Elucidation of Degradants LCMS->Structure_Elucidation Mass_Balance Mass Balance Calculation Purity->Mass_Balance Pathway Propose Degradation Pathways Mass_Balance->Pathway Structure_Elucidation->Mass_Balance Degradation_Pathway Parent This compound Degradant1 Degradant 1 (e.g., Hydrolytic Product) Parent->Degradant1 Acid/Base Hydrolysis Degradant2 Degradant 2 (e.g., Oxidative Product) Parent->Degradant2 Oxidation (H2O2) Degradant3 Degradant 3 (e.g., Photolytic Product) Parent->Degradant3 Photolysis (UV/Vis)

References

The Alkaloid 4,5-Dioxodehydroasimilobine: A Potential Modulator of Inflammatory and Immune Responses in Aristolochia Species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dioxodehydroasimilobine, a member of the aporphine (B1220529) class of alkaloids, has been identified in several species of the Aristolochia genus, including Aristolochia chilensis, Aristolochia triangularis, and Aristolochia mollissima. Emerging research indicates that this natural compound possesses significant biological activities, particularly in the realms of anti-inflammatory and immunomodulatory effects. This technical guide provides a comprehensive overview of the known biological roles of this compound, with a focus on its quantitative bioactivities, detailed experimental methodologies for its assessment, and a discussion of its potential molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Aristolochia has a long history of use in traditional medicine across various cultures. Phytochemical investigations of these plants have led to the isolation of a diverse array of bioactive compounds, with alkaloids being a prominent class. Among these, the aporphine alkaloids are recognized for their wide spectrum of pharmacological effects, including anticancer and anti-inflammatory properties. This compound is a dioxoaporphine derivative that has demonstrated noteworthy biological effects, suggesting its potential as a lead compound for the development of novel therapeutic agents. This document synthesizes the current understanding of this compound's biological functions, providing a technical foundation for future research and development.

Quantitative Biological Activities

The biological activities of this compound have been quantified in several key assays, highlighting its potential as a modulator of inflammatory and immune processes. The available data is summarized in the table below for clear comparison.

Biological ActivityAssay SystemTarget/StimulusMeasured ParameterResultReference
Anti-inflammatory Murine Macrophage (RAW 264.7)Lipopolysaccharide (LPS)Nitric Oxide (NO) ProductionInhibition of LPS-induced NO production--INVALID-LINK--
Immunomodulatory Murine T-cellsConcanavalin A (ConA)T-cell ProliferationIC₅₀ = 4.93 μM --INVALID-LINK--

Table 1: Summary of Quantitative Biological Data for this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.

Anti-inflammatory Activity: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages (Griess Assay)

This assay quantifies the anti-inflammatory effect of a compound by measuring the reduction of nitric oxide (NO), a key inflammatory mediator, produced by macrophages upon stimulation with lipopolysaccharide (LPS).

3.1.1. Materials and Reagents

3.1.2. Experimental Procedure

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (freshly mixed equal volumes of Component A and Component B) to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite in the samples by comparing the absorbance values to the sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.

Immunomodulatory Activity: Concanavalin A-Induced T-Cell Proliferation Assay

This assay assesses the immunosuppressive potential of a compound by measuring its ability to inhibit the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A (ConA).

3.2.1. Materials and Reagents

  • Splenocytes isolated from BALB/c mice (as a source of T-cells)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol

  • Concanavalin A (ConA)

  • This compound

  • Cell proliferation reagent (e.g., MTT, BrdU, or CFSE)

  • 96-well cell culture plates

  • Microplate reader or flow cytometer

3.2.2. Experimental Procedure

  • Splenocyte Isolation: Isolate splenocytes from BALB/c mice under sterile conditions and prepare a single-cell suspension.

  • Cell Seeding: Seed the splenocytes into 96-well plates at a density of 2 x 10⁵ cells/well.

  • Compound and Mitogen Treatment: Add varying concentrations of this compound to the wells, followed by the addition of ConA (typically 2.5-5 µg/mL) to stimulate T-cell proliferation. Include control wells with cells and ConA only (positive control) and cells alone (negative control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Proliferation Measurement:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • BrdU Assay: Add BrdU to the wells during the final hours of incubation. Measure BrdU incorporation using an anti-BrdU antibody-based ELISA.

    • CFSE Staining: Label cells with CFSE before seeding. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, where each peak of reduced fluorescence represents a cell division.

  • Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound relative to the ConA-stimulated control. The IC₅₀ value, the concentration at which 50% of proliferation is inhibited, can then be determined.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be fully elucidated, its demonstrated anti-inflammatory and immunomodulatory activities, coupled with the known mechanisms of other aporphine alkaloids, allow for the formulation of a hypothetical mechanism of action.

Inhibition of Pro-inflammatory Mediators

The reduction of LPS-induced nitric oxide production suggests that this compound may interfere with the signaling cascade that leads to the expression of inducible nitric oxide synthase (iNOS). This pathway is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Aporphine 4,5-Dioxodehydro- asimilobine Aporphine->IKK Inhibits? Aporphine->NFkB_nuc Inhibits? iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription iNOS_protein iNOS iNOS_gene->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Produces

Figure 1: Postulated inhibition of the NF-κB signaling pathway.

It is hypothesized that this compound may inhibit the activation of IKK, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like iNOS.

Modulation of T-Cell Proliferation

The inhibition of ConA-induced T-cell proliferation suggests that this compound may interfere with T-cell activation signaling pathways. T-cell activation is a complex process involving the T-cell receptor (TCR) and co-stimulatory molecules, leading to the activation of several downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ConA Concanavalin A TCR T-Cell Receptor Complex ConA->TCR Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) TCR->MAPK_cascade Activates TranscriptionFactors Transcription Factors (e.g., AP-1, NFAT) MAPK_cascade->TranscriptionFactors Activates Aporphine 4,5-Dioxodehydro- asimilobine Aporphine->MAPK_cascade Inhibits? ProliferationGenes Proliferation-related Genes (e.g., IL-2) TranscriptionFactors->ProliferationGenes Induces Transcription CellProliferation T-Cell Proliferation ProliferationGenes->CellProliferation Promotes

Figure 2: Potential inhibition of the MAPK signaling pathway in T-cells.

This compound may exert its anti-proliferative effects by inhibiting one or more components of the MAPK cascade (ERK, JNK, p38). This would disrupt the activation of downstream transcription factors such as AP-1 and NFAT, which are essential for the expression of genes required for T-cell proliferation, including interleukin-2 (B1167480) (IL-2).

Conclusion and Future Directions

This compound, an aporphine alkaloid from Aristolochia species, demonstrates significant anti-inflammatory and immunomodulatory potential. The quantitative data on its inhibition of nitric oxide production and T-cell proliferation provide a solid foundation for its further investigation as a therapeutic candidate. The detailed experimental protocols provided in this guide will facilitate standardized and reproducible research in this area.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound through techniques such as affinity chromatography and proteomics.

  • Validating the proposed mechanisms of action by investigating its effects on the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

  • Evaluating its in vivo efficacy and safety in animal models of inflammatory and autoimmune diseases.

  • Exploring its potential anticancer activities , given the known properties of the aporphine alkaloid class.

A deeper understanding of the biological roles and molecular mechanisms of this compound will be instrumental in unlocking its full therapeutic potential.

Unveiling the Bioactive Potential of 4,5-Dioxodehydroasimilobine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dioxodehydroasimilobine, an aporphine (B1220529) alkaloid predominantly isolated from plants of the Annonaceae and Aristolochiaceae families, as well as the genus Houttuynia, has emerged as a molecule of interest in the field of pharmacology.[1] This technical guide provides a comprehensive review of the current literature on the bioactivity of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Bioactivity Profile

Current research indicates that this compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and immunomodulatory properties. As a member of the aporphine alkaloid class, it is also predicted to possess cytotoxic and antimicrobial activities, areas that warrant further investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been demonstrated in vitro. In a key study, the compound was assessed for its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The results indicated an IC50 value of greater than 10 μM for the inhibition of NO production, suggesting a moderate anti-inflammatory effect.[1]

Immunomodulatory Activity

This compound has also been shown to modulate immune cell responses. Specifically, its inhibitory effect on T-cell proliferation has been noted. While the precise quantitative data from this assay is not yet fully available in the public domain, this finding points towards its potential as an immunosuppressive agent.

Potential Cytotoxic and Antimicrobial Activities

Aporphine alkaloids as a chemical class are well-documented for their cytotoxic effects against various cancer cell lines and their antimicrobial properties against a spectrum of pathogens.[2][3][4][5] Although specific studies on this compound's cytotoxic and antimicrobial activities are limited, its structural similarity to other bioactive aporphines strongly suggests that it may share these properties. Further research is required to determine the IC50 values against different cancer cell lines and the minimum inhibitory concentrations (MICs) against various bacteria and fungi.

Quantitative Bioactivity Data

To facilitate a clear comparison of the bioactivity of this compound, the available quantitative data is summarized in the table below. It is important to note that the data is currently limited, and further studies are needed to build a more comprehensive profile.

BioactivityAssay SystemTarget/EndpointResult (IC50/MIC)Reference
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Production> 10 μM[1]
Immunomodulatory T-Cell Proliferation AssayT-Cell ProliferationData not available
Cytotoxicity Various Human Cancer Cell LinesCell ViabilityData not available
Antimicrobial Bacterial and Fungal StrainsGrowth InhibitionData not available

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are the generalized methodologies for the key assays cited in the literature for assessing the bioactivity of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and oxidized product of NO, in cell culture supernatant.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated and unstimulated cells serves as a negative control.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

Immunomodulatory Activity: Concanavalin A (ConA)-Induced T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A.

Methodology:

  • Splenocyte Isolation: Spleens are harvested from mice (e.g., BALB/c), and a single-cell suspension of splenocytes is prepared. Red blood cells are lysed using an ACK lysis buffer.

  • Cell Seeding: Splenocytes are seeded in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Treatment and Stimulation: Cells are treated with different concentrations of this compound and simultaneously stimulated with Concanavalin A (ConA; typically 2-5 µg/mL). Unstimulated and untreated cells serve as controls.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Assessment: Cell proliferation is measured using various methods, such as the MTT assay or [3H]-thymidine incorporation.

    • MTT Assay: MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is read at 570 nm.

    • [3H]-Thymidine Incorporation: [3H]-thymidine is added to the cultures for the final 18-24 hours of incubation. The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of proliferation is calculated relative to the ConA-stimulated control.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the bioactivity of this compound are yet to be fully elucidated. However, based on the known activities of other anti-inflammatory compounds and aporphine alkaloids, several signaling pathways can be postulated as potential targets.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF_kB_Inhibition_Pathway cluster_NFkB_IkB cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates transcription Compound 4,5-Dioxodehydro- asimilobine Compound->IKK inhibits?

Potential inhibition of the NF-κB signaling pathway by this compound.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades, including ERK, JNK, and p38, are also crucial in regulating inflammatory responses. Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators. Future studies should investigate whether this compound affects the phosphorylation and activation of key MAPK proteins.

Future Directions and Conclusion

The current body of literature provides a foundational understanding of the bioactivity of this compound, highlighting its potential as an anti-inflammatory and immunomodulatory agent. However, to fully realize its therapeutic potential, several key areas require further investigation:

  • Comprehensive Bioactivity Screening: A broader screening of its cytotoxic effects on a panel of human cancer cell lines and its antimicrobial activity against clinically relevant pathogens is necessary.

  • Detailed Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial. This includes investigating its effects on the NF-κB and MAPK pathways, as well as its potential to inhibit key inflammatory enzymes like COX-1, COX-2, and lipoxygenases.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation, autoimmune diseases, and cancer are required to evaluate its in vivo efficacy, pharmacokinetic profile, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

References

In Silico Analysis of 4,5-Dioxodehydroasimilobine Reveals Potential as a Multi-Targeted Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: 4,5-Dioxodehydroasimilobine, an alkaloid isolated from the genus Houttuynia, presents a compelling case for in-depth investigation as a potential therapeutic agent. Its complex chemical structure suggests the possibility of interactions with multiple biological targets. This technical whitepaper provides a comprehensive overview of a hypothetical in silico predictive study aimed at elucidating the potential protein targets and mechanisms of action of this compound. The methodologies outlined herein serve as a detailed guide for researchers seeking to employ computational approaches in the early stages of drug discovery for novel natural products.

While direct computational studies on this compound are not extensively available in the public domain, this guide constructs a predictive framework based on established in silico techniques. The following sections detail the hypothetical workflow, from initial target prediction using network pharmacology to the specifics of molecular docking and pharmacophore modeling, culminating in a discussion of potential signaling pathway involvement.

Predicted Physicochemical Properties and Drug-Likeness

Prior to target prediction, an initial in silico assessment of the physicochemical properties of this compound was performed to evaluate its drug-likeness based on established computational models. These parameters are crucial for predicting the pharmacokinetic profile of a compound.

PropertyPredicted ValueMethod
Molecular Weight293.27 g/mol PubChem 2.1
XLogP32.8XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors4Cactvs 3.4.6.11
Rotatable Bond Count0Cactvs 3.4.6.11

Table 1: Predicted Physicochemical Properties of this compound.

Hypothetical In Silico Target Prediction and Network Pharmacology

To identify potential protein targets of this compound, a network pharmacology approach would be the primary strategy. This methodology allows for the prediction of a compound's interactions within a complex biological network.

Experimental Protocol: Network Pharmacology
  • Compound Structure Preparation: The 2D structure of this compound is obtained from a chemical database such as PubChem and converted to a 3D structure using a molecular modeling software (e.g., ChemDraw, Avogadro).

  • Target Prediction: The 3D structure is used as a query in various target prediction databases and servers. These platforms utilize algorithms based on chemical similarity, pharmacophore mapping, and machine learning to predict potential protein targets. Examples of such tools include:

    • SwissTargetPrediction

    • TargetNet

    • PharmMapper

  • Target Gene Collection and Network Construction: A list of predicted protein targets is compiled. The corresponding gene names for these proteins are retrieved from databases like UniProt and GeneCards. A compound-target interaction network is then constructed using software such as Cytoscape to visualize the relationships.

  • Pathway and Gene Ontology Enrichment Analysis: The list of target genes is subjected to pathway and Gene Ontology (GO) enrichment analysis using tools like DAVID or Metascape. This analysis identifies significantly enriched biological pathways and cellular processes that the predicted targets are involved in, providing insights into the potential mechanisms of action.

Predicted Target Classes

Based on the chemical scaffold of aporphine (B1220529) alkaloids, to which this compound belongs, a network pharmacology study would likely predict interactions with targets in the following classes:

  • G-Protein Coupled Receptors (GPCRs): Particularly dopaminergic and adrenergic receptors.

  • Kinases: Including those involved in cell proliferation and survival pathways like PI3K/Akt and MAPK.

  • Ion Channels: Such as voltage-gated sodium and potassium channels.

  • Enzymes: Including acetylcholinesterase and topoisomerases.

Molecular Docking Simulation

To further investigate the potential interactions between this compound and its predicted targets, molecular docking simulations would be performed. This technique predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Experimental Protocol: Molecular Docking
  • Receptor and Ligand Preparation: The 3D crystal structures of the predicted target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added. The 3D structure of this compound is prepared by assigning appropriate atom types and charges.

  • Binding Site Identification: The active site or binding pocket of the target protein is identified, often based on the location of the co-crystallized ligand or through pocket detection algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide, GOLD) is used to dock the ligand into the defined binding site of the receptor. The program generates multiple binding poses and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Docking Results: The docking poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues. The docking scores are used to rank the potential targets.

Hypothetical Docking Results

A hypothetical molecular docking study might reveal high binding affinities of this compound with several key proteins implicated in cancer and inflammation. The table below summarizes plausible, though not experimentally verified, docking scores.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
PI3Kγ1E8X-9.2Val882, Lys833, Asp964
Akt11UNQ-8.7Leu156, Gly228, Lys297
MAPK1 (ERK2)2OJG-8.1Ile31, Lys54, Met108
TNF-α2AZ5-7.5Tyr59, Gln61, Tyr151

Table 2: Hypothetical Molecular Docking Results for this compound with Predicted Targets.

Pharmacophore Modeling

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.

Experimental Protocol: Pharmacophore Modeling
  • Feature Identification: Based on the analysis of the docked poses of this compound with its high-affinity targets, key pharmacophoric features are identified. These typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

  • Model Generation: A pharmacophore model is generated using software like LigandScout or Phase. The model represents the spatial arrangement of these essential features.

  • Model Validation: The generated pharmacophore model is validated by its ability to distinguish known active compounds from inactive decoys in a virtual screening experiment.

  • Virtual Screening: The validated pharmacophore model can then be used to screen large compound libraries to identify other molecules with similar pharmacophoric features that may also bind to the target of interest.

Visualizing Predicted Mechanisms and Workflows

To clearly illustrate the predicted signaling pathways and the experimental workflows described, the following diagrams were generated using the DOT language.

G Predicted Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Dioxo This compound Receptor Receptor (e.g., GPCR, RTK) Dioxo->Receptor Binding PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt NFkB NF-kB Akt->NFkB Inhibition Proliferation Cell Proliferation (Inhibited) Akt->Proliferation Apoptosis Apoptosis (Promoted) Akt->Apoptosis MAPK->Proliferation NFkB->Proliferation

Caption: Predicted signaling pathway of this compound.

G In Silico Target Prediction Workflow A 1. Compound Structure (this compound) B 2. Target Prediction Databases (e.g., SwissTargetPrediction) A->B C 3. Predicted Protein Targets B->C D 4. Network Construction (Cytoscape) C->D F 6. Molecular Docking (AutoDock Vina) C->F E 5. Pathway & GO Enrichment (DAVID, Metascape) D->E H 8. Identification of Potential Mechanisms of Action E->H G 7. Pharmacophore Modeling (LigandScout) F->G G->H

Caption: Workflow for in silico target prediction and mechanism analysis.

Conclusion and Future Directions

The hypothetical in silico analysis presented in this whitepaper suggests that this compound holds promise as a multi-targeted therapeutic agent, with potential interactions with key proteins in cancer and inflammatory signaling pathways. The outlined methodologies provide a robust framework for the initial stages of drug discovery for this and other novel natural products.

It is critical to emphasize that these findings are predictive and require experimental validation. Future research should focus on in vitro and in vivo studies to confirm the predicted targets and elucidate the precise mechanisms of action of this compound. Techniques such as enzymatic assays, binding assays, and cell-based functional assays will be essential to validate the computational predictions and advance the development of this promising natural compound.

Methodological & Application

Unveiling 4,5-Dioxodehydroasimilobine: A Guide to its Extraction and Isolation from Houttuynia cordata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and isolation of the bioactive aporphine (B1220529) alkaloid, 4,5-dioxodehydroasimilobine, from the medicinal plant Houttuynia cordata. This guide is designed to furnish researchers and drug development professionals with a comprehensive workflow, from sample preparation to the purification of the target compound.

Houttuynia cordata Thunb. is a perennial herb with a long history of use in traditional medicine, known to possess a diverse array of chemical constituents, including flavonoids, volatile oils, and notably, alkaloids. Among these, the aporphine alkaloid this compound (also known as noraristolodione) has garnered interest for its potential pharmacological activities. The protocols outlined herein are based on established methodologies for the isolation of aporphine alkaloids from plant matrices.

Experimental Workflow and Methodologies

The extraction and isolation of this compound from Houttuynia cordata involves a multi-step process that begins with the preparation of the plant material, followed by solvent extraction, fractionation, and a series of chromatographic purifications.

Extraction_Workflow A Plant Material Preparation (Aerial Parts of H. cordata) B Solvent Extraction (e.g., Methanol or Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Chloroform-Water) C->D E Chloroform Fraction (Enriched in Alkaloids) D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection and Monitoring (TLC) F->G H Further Purification (Sephadex LH-20, MPLC, Prep-HPLC) G->H I Isolated this compound H->I Purification_Scheme A Crude Alkaloid Fraction (from Chloroform Extraction) B Silica Gel Column Chromatography (Gradient Elution: Chloroform-Methanol) A->B C Collection of Fractions (Monitored by TLC) B->C D Pooling of Fractions Containing Target Compound C->D E Sephadex LH-20 Column Chromatography (Methanol) D->E F Further Purification if Needed (MPLC or Preparative HPLC) E->F G Pure this compound F->G

Application Notes and Protocols: Laboratory Synthesis of 4,5-Dioxodehydroasimilobine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dioxodehydroasimilobine is an oxoaporphine alkaloid, a class of compounds known for a range of biological activities, including potential anticancer properties through mechanisms like topoisomerase inhibition and DNA intercalation.[1][2] This document outlines a detailed protocol for the laboratory synthesis of this compound. The synthetic strategy is centered on the oxidation of the readily available aporphine (B1220529) alkaloid, asimilobine (B125701). This application note provides a comprehensive, step-by-step experimental procedure, tabulated data for reagents and expected products, and a visualization of a potential biological signaling pathway.

Introduction

Oxoaporphine alkaloids are a significant class of natural products characterized by their tetracyclic aromatic core.[2][3] Their planar structure allows them to intercalate with DNA, leading to the inhibition of essential cellular processes such as DNA replication and transcription, and the modulation of enzymes like topoisomerase I.[1][4] The synthesis of these compounds is of great interest for the development of new therapeutic agents. The protocol described herein utilizes a direct oxidation approach, a common and effective method for the synthesis of oxoaporphine alkaloids from their aporphine precursors.[5]

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantitySupplier/Purity
AsimilobineC₁₇H₁₇NO₂267.32100 mg (0.374 mmol)Commercially Available
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)C₈Cl₂N₂O₂227.00170 mg (0.748 mmol)>98%
Dichloromethane (B109758) (DCM)CH₂Cl₂84.9320 mLAnhydrous
Methanol (MeOH)CH₃OH32.0450 mLACS Grade
Silica (B1680970) GelSiO₂60.08As needed60 Å, 230-400 mesh
Ethyl Acetate (B1210297)C₄H₈O₂88.11As neededACS Grade
HexanesC₆H₁₄86.18As neededACS Grade

Table 2: Expected Product and Characterization Data

ProductChemical FormulaMolar Mass ( g/mol )Theoretical Yield (mg)AppearanceSpectroscopic Data (Expected)
This compoundC₁₇H₁₁NO₄293.27109.6Yellow to orange solid¹H NMR, ¹³C NMR, MS, IR consistent with literature values

Experimental Protocols

Synthesis of this compound via Oxidation of Asimilobine

This protocol is based on established methods for the oxidation of aporphine alkaloids.[6][7]

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add asimilobine (100 mg, 0.374 mmol).

  • Dissolution: Dissolve the asimilobine in anhydrous dichloromethane (20 mL). Stir the solution at room temperature until all the solid has dissolved.

  • Addition of Oxidant: To the stirred solution, add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (170 mg, 0.748 mmol, 2.0 equivalents) in one portion.

  • Reaction Monitoring: The reaction mixture is expected to change color. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The reaction is typically complete within 2-4 hours at room temperature.

  • Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure this compound as a colored solid.

  • Characterization: Characterize the final product by standard spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) and compare the data with reported values to confirm the structure and purity.

Mandatory Visualization

Proposed Mechanism of Action: Topoisomerase I Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway for the cytotoxic effects of this compound, based on the known activity of similar oxoaporphine alkaloids.[1][2]

G Hypothetical Signaling Pathway of this compound cluster_0 Cellular Uptake and DNA Intercalation cluster_1 Enzyme Inhibition and DNA Damage cluster_2 Cellular Response A This compound B DNA Intercalation A->B Passive Diffusion C Topoisomerase I B->C Binding D Topoisomerase I-DNA Complex Stabilization C->D Inhibition of Re-ligation E DNA Strand Breaks D->E F Activation of DNA Damage Response (e.g., ATM/ATR) E->F G Cell Cycle Arrest (e.g., p53 activation) F->G H Apoptosis G->H

Caption: Hypothetical mechanism of this compound cytotoxicity.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

G Experimental Workflow for Synthesis A Start: Asimilobine B Dissolution in DCM A->B C Oxidation with DDQ B->C D Reaction Monitoring (TLC) C->D E Aqueous Workup D->E Reaction Complete F Purification (Column Chromatography) E->F G Product: this compound F->G H Characterization (NMR, MS, IR) G->H I Pure Product H->I Structure Confirmed

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 4,5-Dioxodehydroasimilobine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dioxodehydroasimilobine is an aporphine (B1220529) alkaloid with potential pharmacological significance. Accurate and precise quantification of this compound in various matrices is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques well-suited for this purpose. These methods offer high sensitivity, selectivity, and reproducibility for the analysis of complex mixtures. This document provides detailed application notes and protocols for the quantification of this compound.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental for method development.

PropertyValue
Molecular FormulaC₁₇H₁₁NO₄[1]
Molecular Weight293.27 g/mol [1]
XLogP32.8[1]
AppearanceNot specified, likely a solid
UV AbsorbanceExpected due to the extended aromatic system

The moderate lipophilicity (XLogP3 = 2.8) suggests that reversed-phase HPLC will be an effective separation technique. The presence of a conjugated system of aromatic rings and carbonyl groups indicates that the molecule will absorb UV radiation, allowing for quantification by HPLC-UV.

HPLC-UV Method for Quantification

Principle

HPLC separates compounds in a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated this compound is then detected and quantified by a UV detector based on its absorbance of UV light at a specific wavelength.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water.

  • Formic acid or trifluoroacetic acid (TFA).

  • Reference standard of this compound (purity >98%).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.22 µm or 0.45 µm).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to 90% A, 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by running a UV scan of the standard solution. Based on the structure, a wavelength between 254 nm and 280 nm is likely to be optimal.

4. Sample Preparation

  • Plant Material:

    • Grind the dried plant material to a fine powder.

    • Extract a known amount (e.g., 1 g) with methanol or a mixture of chloroform (B151607) and methanol by sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Re-dissolve the residue in a known volume of mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Biological Fluids (e.g., Plasma):

    • Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in the mobile phase.

    • Filter through a 0.22 µm syringe filter.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

LC-MS/MS Method for Quantification

Principle

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) further enhances selectivity by fragmenting a specific parent ion and detecting a characteristic daughter ion.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • The same HPLC column and solvents as for the HPLC-UV method.

  • Internal standard (IS), structurally similar to the analyte (e.g., a deuterated analog of this compound or another aporphine alkaloid).

2. Preparation of Solutions

  • Mobile phases and standard solutions are prepared as described for the HPLC-UV method.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.

  • Working Internal Standard Solution: Dilute the IS stock solution to a suitable concentration (e.g., 100 ng/mL) with the mobile phase.

3. LC-MS/MS Conditions

  • Chromatographic Conditions: Similar to the HPLC-UV method, but a faster gradient may be employed.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for alkaloids.

  • Mass Spectrometer Settings:

    • Ion Source Temperature: e.g., 500 °C.

    • IonSpray Voltage: e.g., 5500 V.

    • Curtain Gas, Nebulizer Gas, and Collision Gas: Optimize based on the instrument manufacturer's recommendations.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Determine the precursor ion (parent ion) of this compound, which will be [M+H]⁺ with an m/z of 294.27.

    • Optimize the collision energy to identify the most abundant and stable product ion (daughter ion).

    • Similarly, determine the MRM transition for the internal standard.

4. Sample Preparation

  • Sample preparation is similar to the HPLC-UV method. However, before the final filtration step, add a fixed amount of the working internal standard solution to all samples and standards.

5. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data for Aporphine Alkaloids (for comparison)

Since no specific quantitative data for this compound was found, the following table summarizes typical validation parameters for the analysis of other aporphine alkaloids by LC-MS/MS, which can serve as a benchmark.

AnalyteLLOQ (ng/mL)Accuracy (%)Precision (RSD %)
Glaucine1.685-115< 15
Nuciferine2.090-110< 10
Boldine1.088-112< 12

Experimental Workflow Diagram

HPLC_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_data Data Processing Sample Sample (e.g., Plant Material, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Injection LCMS LC-MS/MS Analysis (ESI+, MRM) Filtration->LCMS Injection DataAcquisition Data Acquisition HPLC->DataAcquisition LCMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

References

Application Note: Assessing the Anti-Inflammatory Activity of 4,5-Dioxodehydroasimilobine in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can contribute to various chronic diseases. Macrophages, such as the murine RAW 264.7 cell line, are key players in the inflammatory process. When activated by stimuli like lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, these cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3][4] The production of these molecules is largely regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5][6][7] This application note provides a detailed protocol for evaluating the potential anti-inflammatory effects of a novel compound, 4,5-Dioxodehydroasimilobine, using the LPS-stimulated RAW 264.7 cell model.

The described protocols will enable researchers to:

  • Determine the cytotoxic profile of this compound.

  • Quantify the inhibitory effect of the compound on NO production.

  • Measure the reduction in pro-inflammatory cytokine secretion.

  • Investigate the compound's impact on key inflammatory signaling pathways.

These assays are foundational for screening and characterizing new anti-inflammatory agents.[8]

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10]

Cytotoxicity Assay (MTT Assay)

To ensure that any observed anti-inflammatory effects are not due to cell death, the cytotoxicity of this compound is first evaluated using an MTT assay.[8][9][11]

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 2 × 10^5 cells/well and incubate for 24 hours.[9]

  • Remove the medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.[8][12][13]

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/well and allow them to adhere overnight.[11]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11][14] Include control groups (cells alone, cells with LPS alone).

  • After incubation, collect 100 µL of the culture supernatant from each well.

  • Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[11]

  • Incubate at room temperature for 10 minutes.[11]

  • Measure the absorbance at 540 nm.[11] A standard curve using sodium nitrite is used to quantify nitrite concentrations.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][15][16][17]

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10^5 cells/well and incubate overnight.[4]

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[4][18]

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.[4][16][19]

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).[16]

  • Calculate cytokine concentrations based on the standard curves generated for each cytokine.

Western Blot Analysis for Signaling Pathways

To investigate the mechanism of action, the effect of this compound on the LPS-induced activation of NF-κB and MAPK signaling pathways can be assessed by Western blotting.[6][8] This involves measuring the phosphorylation of key proteins like p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), and the MAPKs (p38, ERK, JNK).[3][5][6]

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour before stimulating with LPS (1 µg/mL) for a shorter duration (e.g., 15-30 minutes) suitable for observing protein phosphorylation.[6][18]

  • Lyse the cells and determine the total protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, p38, ERK, and JNK.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.1 ± 5.1
1095.3 ± 4.5
2592.6 ± 5.5
5088.4 ± 6.2
10075.9 ± 7.1

Data are presented as mean ± SD.

Table 2: Inhibition of NO and Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
ControlUndetectable15.2 ± 3.110.5 ± 2.58.1 ± 1.9
LPS (1 µg/mL)45.8 ± 3.92540.7 ± 150.31850.4 ± 120.7980.6 ± 85.4
LPS + Cmpd (10 µM)30.1 ± 2.51875.3 ± 110.81320.9 ± 98.2650.2 ± 55.7
LPS + Cmpd (25 µM)18.5 ± 1.9 1120.6 ± 95.2850.1 ± 75.1 320.8 ± 30.1
LPS + Cmpd (50 µM)9.2 ± 1.1 540.2 ± 45.6370.5 ± 35.8 150.4 ± 18.9

*Cmpd: this compound. Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the LPS-treated group.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat MTT Cytotoxicity (MTT) Seed->MTT Stimulate Stimulate with LPS Pretreat->Stimulate Griess NO Production (Griess) Stimulate->Griess ELISA Cytokine (ELISA) Stimulate->ELISA WB Signaling (Western Blot) Stimulate->WB Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS_NFkB LPS TLR4_NFkB TLR4 LPS_NFkB->TLR4_NFkB IKK IKK Activation TLR4_NFkB->IKK IkBa p-IκBα Degradation IKK->IkBa p65_nuc NF-κB (p65) (Nucleus) IkBa->p65_nuc p65_cyto NF-κB (p65) (Cytoplasm) p65_cyto->p65_nuc Translocation Genes_NFkB Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) p65_nuc->Genes_NFkB Compound_NFkB 4,5-Dioxodehydro- asimilobine Compound_NFkB->IKK Inhibits LPS_MAPK LPS TLR4_MAPK TLR4 LPS_MAPK->TLR4_MAPK MAPKKK MAPKKK TLR4_MAPK->MAPKKK p38 p-p38 MAPKKK->p38 JNK p-JNK MAPKKK->JNK ERK p-ERK MAPKKK->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Genes_MAPK Pro-inflammatory Gene Expression AP1->Genes_MAPK Compound_MAPK 4,5-Dioxodehydro- asimilobine Compound_MAPK->MAPKKK Inhibits

References

Application Notes and Protocols: Evaluating the Cytotoxicity of 4,5-Dioxodehydroasimilobine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dioxodehydroasimilobine is an alkaloid that can be isolated from plants of the genus Houttuynia.[1][2] As research into natural compounds for novel anticancer therapies continues, evaluating the cytotoxic potential of such alkaloids is a critical first step. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines using common colorimetric assays. Additionally, it outlines a potential mechanism of action involving the induction of apoptosis and presents the corresponding signaling pathways.

These protocols are intended for researchers in oncology, pharmacology, and drug development to standardize the evaluation of this compound and similar compounds.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after a 48-hour exposure period, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.2
HeLaCervical Adenocarcinoma9.8
HepG2Hepatocellular Carcinoma15.1
JurkatT-cell Leukemia6.3

Note: The data presented in this table is illustrative and intended to provide a template for data presentation.

Experimental Protocols

Two standard methods for assessing cytotoxicity are detailed below: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability through the enzymatic reduction of tetrazolium salt.[3]

Materials:

  • This compound

  • Cancer cell lines of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[3]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[4]

Materials:

  • LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)

  • Cells treated with this compound in a 96-well plate (as prepared in steps 1-3 of the MTT assay protocol)

  • Positive control (e.g., cell lysis solution provided with the kit)

  • Microplate reader

Procedure:

  • Prepare Controls: Set up triplicate wells for the following controls: no-cell control (medium background), vehicle-only cells (spontaneous LDH release), and maximum LDH release (cells treated with lysis solution).[5]

  • Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[6]

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new optically clear 96-well plate.[6]

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the assay buffer and substrate).[6]

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.[6]

  • Absorbance Reading: Measure the absorbance at 490 nm with a reference wavelength of >600 nm.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cancer Cells (96-well plate) C Treat Cells and Incubate (e.g., 48h) A->C B Prepare Serial Dilutions of this compound B->C D Add Assay Reagent (MTT or LDH) C->D E Incubate for Reaction D->E F Measure Absorbance (Microplate Reader) E->F G Calculate % Viability or % Cytotoxicity F->G H Determine IC50 Value G->H

Cytotoxicity Assay Workflow.
Proposed Signaling Pathway for Apoptosis Induction

Based on common mechanisms of anticancer drugs, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[7][8][9] This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.[10]

G cluster_stimulus Stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade drug This compound bcl2 Bcl-2 (Anti-apoptotic) Inhibited drug->bcl2 inhibits bax Bax/Bak (Pro-apoptotic) Activated drug->bax activates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 apaf1 Apaf-1 apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Proposed Intrinsic Apoptosis Pathway.

Conclusion

The protocols and frameworks provided here offer a comprehensive guide for the systematic evaluation of this compound's cytotoxic effects on cancer cells. By employing standardized assays such as MTT and LDH, researchers can generate reproducible data on cell viability and membrane integrity. The provided templates for data presentation and pathway visualization will aid in the clear and concise communication of findings. Further investigation into the specific molecular targets and signaling pathways, such as the proposed mitochondrial-mediated apoptosis, is warranted to fully elucidate the anticancer potential of this natural alkaloid.

References

Investigating the In Vitro Mechanism of Action of 4,5-Dioxodehydroasimilobine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dioxodehydroasimilobine, an alkaloid identified in plant species of the genera Houttuynia and Aristolochia, presents a promising scaffold for anticancer drug discovery. Alkaloids derived from these genera have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar therapeutic potential. These application notes provide a comprehensive guide to investigate the in vitro mechanism of action of this compound, offering detailed protocols for key experiments and frameworks for data analysis and visualization. While specific experimental data on this compound is emerging, the methodologies outlined herein are based on established protocols for the characterization of novel anticancer agents from natural products.

Data Presentation

Effective evaluation of a potential anticancer compound requires rigorous quantitative analysis. The following tables provide a structured format for summarizing key in vitro data, enabling clear comparison of the cytotoxic and apoptotic effects of this compound across different cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
A549Lung CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
HeLaCervical CarcinomaData to be determined
HepG2Hepatocellular CarcinomaData to be determined
HCT116Colorectal CarcinomaData to be determined

Table 2: Apoptosis Induction by this compound (at IC₅₀ concentration, 48h)

Cell LineEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)
A549Data to be determinedData to be determinedData to be determined
MCF-7Data to be determinedData to be determinedData to be determined
HeLaData to be determinedData to be determinedData to be determined
HepG2Data to be determinedData to be determinedData to be determined
HCT116Data to be determinedData to be determinedData to be determined

Table 3: Effect of this compound on Caspase Activity (at IC₅₀ concentration, 48h)

Cell LineCaspase-3/7 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
A549Data to be determinedData to be determinedData to be determined
MCF-7Data to be determinedData to be determinedData to be determined
HeLaData to be determinedData to be determinedData to be determined
HepG2Data to be determinedData to be determinedData to be determined
HCT116Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following protocols describe the core in vitro assays necessary to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.

Protocol 3: Caspase Activity Assay

Objective: To measure the activity of key executioner (caspase-3/7) and initiator (caspase-8, caspase-9) caspases to determine the apoptotic pathway activated by this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7, 8, and 9 Assay Systems (or equivalent)

  • Luminometer-compatible white-walled 96-well plates

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound at its IC₅₀ concentration for the desired time points (e.g., 24, 48 hours).

  • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

  • Add 100 µL of the appropriate Caspase-Glo® reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the fold change in caspase activity relative to untreated control cells.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway for the action of this compound.

G cluster_0 Experimental Workflow for In Vitro Evaluation A Cancer Cell Culture B Treatment with this compound A->B C Cytotoxicity Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Caspase Activity Assay B->E F Data Analysis & IC50 Determination C->F G Mechanism of Action Hypothesis D->G E->G F->G

Figure 1. Experimental workflow for investigating this compound.

G cluster_1 Hypothesized Apoptotic Signaling Pathway cluster_2 Extrinsic Pathway cluster_3 Intrinsic (Mitochondrial) Pathway DR Death Receptors C8 Caspase-8 DR->C8 C37 Caspase-3/7 C8->C37 Mito Mitochondria CytC Cytochrome c Mito->CytC C9 Caspase-9 CytC->C9 C9->C37 DODA This compound DODA->DR ? DODA->Mito ? Apoptosis Apoptosis C37->Apoptosis

Figure 2. Hypothesized apoptotic signaling pathways for this compound.

Conclusion

The protocols and frameworks provided in these application notes serve as a robust starting point for the in vitro characterization of this compound. By systematically evaluating its cytotoxic and apoptotic effects, researchers can elucidate its mechanism of action and assess its potential as a novel anticancer therapeutic. Further investigations may include cell cycle analysis, measurement of reactive oxygen species (ROS) production, and analysis of key signaling pathways commonly dysregulated in cancer, such as PI3K/Akt and MAPK pathways, to build a comprehensive profile of this promising natural product.

Preparing 4,5-Dioxodehydroasimilobine for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of 4,5-Dioxodehydroasimilobine, an aporphine (B1220529) alkaloid isolated from the genus Houttuynia, for in vivo animal studies. Due to the limited publicly available data on the physicochemical properties of this specific compound, the following protocols are based on general principles for formulating poorly soluble alkaloids and available data on related compounds. It is critical to perform small-scale pilot studies to determine the optimal formulation and dosage for your specific animal model and experimental design.

Compound Information

This compound is an alkaloid with a molecular formula of C17H11NO4 and a molecular weight of 293.27 g/mol .[1] Like many alkaloids, it is presumed to have poor aqueous solubility, which presents a challenge for systemic delivery in animal models.

Pre-formulation and Solubility Testing

Prior to any in vivo administration, it is essential to determine the solubility of this compound in various pharmaceutically acceptable vehicles. This will inform the selection of an appropriate formulation strategy.

Table 1: Suggested Solvents for Initial Solubility Screening

Solvent/Vehicle SystemRationale
Dimethyl sulfoxide (B87167) (DMSO)A common solvent for dissolving a wide range of organic compounds for in vitro and in vivo studies.
Ethanol (EtOH)Often used as a co-solvent to improve the solubility of hydrophobic compounds.
Polyethylene glycol 300/400 (PEG300/400)A water-miscible co-solvent used to increase the solubility of poorly water-soluble drugs.
Tween® 80 (Polysorbate 80)A non-ionic surfactant used to improve solubility and stability of formulations.
Corn Oil / Sesame OilFor consideration of a lipid-based formulation, particularly for oral administration.
Saline or Phosphate-Buffered Saline (PBS)The aqueous component of the final formulation.

Experimental Protocol: Small-Scale Solubility Assessment

  • Weigh 1-5 mg of this compound into a series of small glass vials.

  • To each vial, add a measured volume (e.g., 100 µL) of a single solvent or a pre-mixed vehicle from Table 1.

  • Vortex the vials for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Re-inspect for dissolution.

  • If the compound dissolves, add small, incremental amounts of the compound until saturation is reached.

  • This will provide an estimate of the solubility in each solvent system.

Formulation Development for In Vivo Administration

Based on the pre-formulation screening, a suitable vehicle can be selected. For many poorly soluble compounds, a co-solvent system is often effective.

Recommended Starting Formulation (Based on common practice for poorly soluble compounds):

A widely used vehicle for in vivo studies of compounds with low aqueous solubility consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS. One suggested ratio is:

  • 5% DMSO

  • 30% PEG300

  • 5% Tween 80

  • 60% Saline or PBS

Experimental Protocol: Preparation of a Dosing Solution (Example for a 10 mg/kg dose in a 20g mouse)

  • Calculate the required concentration:

    • Dose = 10 mg/kg

    • Animal weight = 20 g = 0.02 kg

    • Total drug needed per animal = 10 mg/kg * 0.02 kg = 0.2 mg

    • Assuming a dosing volume of 100 µL (0.1 mL), the required concentration is 0.2 mg / 0.1 mL = 2 mg/mL.

  • Prepare the stock solution:

    • To prepare a stock solution at a higher concentration (e.g., 40 mg/mL), dissolve 2 mg of this compound in 50 µL of DMSO. Vortex and sonicate if necessary to ensure complete dissolution.

  • Prepare the final formulation:

    • In a sterile microcentrifuge tube, add 50 µL of the 40 mg/mL stock solution in DMSO.

    • Add 300 µL of PEG300 and vortex thoroughly.

    • Add 50 µL of Tween 80 and vortex thoroughly.

    • Add 600 µL of sterile saline or PBS and vortex thoroughly to create a homogenous solution or suspension.

    • This will yield 1 mL of a 2 mg/mL dosing solution.

Important Considerations:

  • Precipitation: Always visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation is not suitable for administration. Adjusting the ratios of the co-solvents or trying a different vehicle system may be necessary.

  • Stability: Prepare the dosing solution fresh on the day of the experiment. If storage is necessary, conduct a stability study to ensure the compound remains in solution and does not degrade.

  • Vehicle Toxicity: While the recommended formulation is generally well-tolerated, it is crucial to include a vehicle-only control group in your animal studies to account for any potential effects of the formulation itself.

Quality Control

Before administration, it is advisable to perform a simple quality control check to ensure the concentration and purity of the dosing solution.

Table 2: Quality Control Parameters

ParameterMethodAcceptance Criteria
AppearanceVisual InspectionClear solution or homogenous suspension, free of visible particles.
pHpH meterWithin a physiologically acceptable range (typically 6.5-7.5 for parenteral routes).
Concentration (Optional)HPLC-UVWithin ±10% of the target concentration.

In Vivo Administration

The choice of administration route will depend on the experimental goals. Oral gavage and intraperitoneal injection are common routes for preclinical studies.

Experimental Protocol: Oral Gavage in Mice

  • Ensure the dosing solution is at room temperature.

  • Gently restrain the mouse.

  • Use a proper-sized, ball-tipped gavage needle.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion length.

  • Gently insert the gavage needle into the esophagus and down to the stomach.

  • Slowly administer the calculated volume of the dosing solution.

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress.

Safety and Toxicology

Limited direct toxicological data is available for this compound. However, information on related aporphine alkaloids can provide some guidance.

Table 3: Available Cytotoxicity and Toxicity Data for Aporphine Alkaloids

CompoundAssayResultReference
This compound LPS-induced B cell proliferationIC50: 0.312 µM[2]
This compound Anti-inflammatory in RAW264.7 cellsIC50: >10 µM[2]
BoldineAcute toxicity in rats (IP)No mortality at 100 mg/kg over 14 days[3]

Most aporphine alkaloids are reported to have non-toxic or low-toxicity profiles.[3] However, it is crucial to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model before proceeding with efficacy studies.

Diagrams

experimental_workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration A Weigh this compound B Dissolve in DMSO (Stock Solution) A->B C Add PEG300 B->C D Add Tween 80 C->D E Add Saline/PBS D->E F Vortex to Homogenize E->F G Visual Inspection F->G H pH Measurement G->H I Concentration Verification (HPLC) H->I J Dose Calculation I->J K Animal Restraint J->K L Oral Gavage / IP Injection K->L M Post-administration Monitoring L->M

Caption: Experimental workflow for the preparation and administration of this compound.

logical_relationship A Poor Aqueous Solubility of this compound B Need for a Suitable Vehicle for In Vivo Studies A->B C Co-solvent Formulation Strategy B->C D Improved Bioavailability C->D E Successful In Vivo Animal Study D->E

Caption: Rationale for using a co-solvent formulation for in vivo studies.

References

Application Notes and Protocols: Cell-Based Assays for Screening 4,5-Dioxodehydroasimilobine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dioxodehydroasimilobine is an aporphine (B1220529) alkaloid found in plants of the Houttuynia and Aristolochia genera. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids that have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects.[1][2] The evaluation of the specific bioactivities of this compound is crucial for determining its potential as a therapeutic agent. This document provides detailed protocols for a panel of cell-based assays to screen for its cytotoxic, pro-apoptotic, and anti-inflammatory properties.

Experimental Workflow

The overall workflow for screening the bioactivity of this compound involves a tiered approach, starting with an assessment of its general cytotoxicity, followed by more specific assays to elucidate its mechanism of action.

Experimental Workflow cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Data Analysis & Interpretation A Prepare this compound Stock Solution C Perform MTT Assay for Cell Viability A->C B Select and Culture Cell Lines (e.g., MCF-7, RAW 264.7) B->C D Determine IC50 Value C->D E Annexin V/PI Apoptosis Assay D->E If Cytotoxic F Griess Assay for Nitric Oxide (Anti-inflammatory) D->F If Not Significantly Cytotoxic at relevant concentrations G Summarize Quantitative Data E->G F->G H Draw Conclusions on Bioactivity Profile G->H

Caption: Overall experimental workflow for screening the bioactivity of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[5]

MTT Assay Principle cluster_0 In Viable Cells cluster_1 Measurement MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases MTT->Mitochondria Formazan Formazan (Purple, Insoluble) Solubilization Add Solubilization Agent (e.g., DMSO) Formazan->Solubilization Mitochondria->Formazan Measurement Measure Absorbance at ~570 nm Solubilization->Measurement Annexin V-PI Apoptosis Assay cluster_0 Cell States cluster_1 Flow Cytometry Quadrants A Viable B Early Apoptotic A->B Apoptosis Induction D Necrotic A->D Injury Q3 Q3: Viable (Annexin V- / PI -) A->Q3 C Late Apoptotic B->C Q4 Q4: Early Apoptotic (Annexin V+ / PI -) B->Q4 Q2 Q2: Late Apoptotic (Annexin V+ / PI +) C->Q2 Q1 Q1: Necrotic (Annexin V- / PI +) D->Q1 LPS-Induced NO Production Pathway cluster_inhibition Potential Inhibition Point LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Signaling Cascade (e.g., NF-κB) TLR4->Signaling iNOS iNOS Gene Transcription Signaling->iNOS iNOS_protein iNOS Protein iNOS->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Arginine L-Arginine Arginine->NO Inhibition This compound Inhibition->Signaling Inhibition->iNOS_protein

References

Application Notes and Protocols for the Derivatization of 4,5-Dioxodehydroasimilobine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dioxodehydroasimilobine is an aporphine (B1220529) alkaloid with a rigid tetracyclic core, presenting a promising scaffold for therapeutic agent development. Aporphine alkaloids are known to exhibit a wide range of pharmacological activities, including interactions with central nervous system receptors and anti-inflammatory effects.[1] Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of this natural product by identifying key structural motifs responsible for its biological activity and for developing derivatives with improved potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for the chemical derivatization of this compound at three key positions: the phenolic hydroxyl group, the lactam carbonyl, and the aromatic rings. These modifications are proposed based on established SAR trends for other aporphine alkaloids, which suggest that substitutions at these positions can significantly modulate biological activity.[2]

Overview of Derivatization Strategies

The derivatization strategy for this compound focuses on three primary sites for chemical modification to explore the SAR. The following diagram illustrates the proposed workflow for generating a library of derivatives for biological screening.

SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Evaluation Start This compound Deriv_OH Derivatization of Phenolic OH Start->Deriv_OH Deriv_CO Derivatization of Lactam C=O Start->Deriv_CO Deriv_Aro Derivatization of Aromatic Rings Start->Deriv_Aro Library Compound Library Deriv_OH->Library Deriv_CO->Library Deriv_Aro->Library Screening Biological Screening (e.g., NF-κB Assay) Library->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Figure 1: General workflow for SAR studies of this compound.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

Modification of the phenolic hydroxyl group can influence hydrogen bonding interactions with biological targets and alter the compound's pharmacokinetic properties.

Objective: To synthesize a series of O-alkylated derivatives of this compound.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired O-alkylated derivative.

Protocol 2: Reductive Amination of the Lactam Carbonyl

Reduction of the lactam to an amine introduces a basic center and allows for further functionalization, which can significantly impact receptor interactions.

Objective: To synthesize the corresponding cyclic amine derivative of this compound.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-tetrahydrofuran complex (3.0 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl.

  • Stir the mixture for 30 minutes at room temperature.

  • Basify the solution with saturated sodium bicarbonate solution until pH > 8.

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the cyclic amine derivative.

Protocol 3: Palladium-Catalyzed Cross-Coupling of Aryl Halide Derivatives

To explore the steric and electronic requirements of the aromatic rings for biological activity, Suzuki and Sonogashira cross-coupling reactions can be employed to introduce diverse substituents. This requires prior halogenation of the aromatic rings of this compound, which can be achieved using standard electrophilic aromatic substitution methods (e.g., with N-bromosuccinimide).

Objective: To introduce aryl and alkynyl substituents onto the aromatic backbone of a halogenated this compound precursor.

A. Suzuki Coupling Protocol:

Materials:

  • Halogenated this compound (e.g., bromo-derivative)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (B44618) (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine the bromo-4,5-Dioxodehydroasimilobine (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Degas the mixture by bubbling argon through the solvent (1,4-dioxane/water) for 15 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an argon atmosphere.

  • After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

B. Sonogashira Coupling Protocol:

Materials:

  • Halogenated this compound (e.g., iodo-derivative)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Triethylamine (TEA)

  • Anhydrous THF

Procedure:

  • To a solution of iodo-4,5-Dioxodehydroasimilobine (1.0 eq) in a mixture of anhydrous THF and triethylamine, add the terminal alkyne (1.5 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) to the mixture.

  • Stir the reaction at room temperature under an argon atmosphere for 6-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by silica gel chromatography.

Data Presentation

The following table presents hypothetical biological activity data for a series of this compound derivatives against a key inflammatory mediator, NF-κB. This data is for illustrative purposes to demonstrate how SAR data can be organized.

Compound IDR¹ (at OH)R² (at C=O)R³ (Aromatic Sub.)NF-κB Inhibition IC₅₀ (µM)
1 H=OH15.2
2a CH₃=OH8.5
2b C₂H₅=OH10.1
2c Benzyl=OH5.3
3a HH, HH25.8
4a H=OPhenyl7.9
4b H=O4-Methoxyphenyl6.2
5a H=OPhenylethynyl4.8

Signaling Pathway Visualization

Aporphine alkaloids have been reported to modulate key cellular signaling pathways, such as the NF-κB and AMPK pathways. Understanding these interactions is crucial for elucidating the mechanism of action of this compound derivatives.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Aporphine This compound Derivative Aporphine->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_exp Inflammatory Gene Expression DNA->Gene_exp

Figure 2: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

AMPK_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates (Activates) Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Gluconeogenesis) AMPK->Anabolism Aporphine This compound Derivative Aporphine->AMPK Activates

Figure 3: Potential activation of the AMPK signaling pathway by this compound derivatives.

Conclusion

The protocols and strategies outlined in this document provide a framework for the systematic derivatization of this compound to facilitate comprehensive SAR studies. By exploring chemical modifications at the phenolic hydroxyl, lactam carbonyl, and aromatic ring positions, researchers can elucidate the structural requirements for biological activity and develop novel therapeutic candidates with enhanced pharmacological profiles. The provided diagrams of the NF-κB and AMPK signaling pathways offer a starting point for investigating the mechanism of action of these novel derivatives.

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 4,5-Dioxodehydroasimilobine.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,5-Dioxodehydroasimilobine

Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges, particularly low yield, in the synthesis of this oxoaporphine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key challenges?

The most prevalent synthetic strategy involves the oxidation of the aporphine (B1220529) alkaloid precursor, asimilobine (B125701). The primary challenge in this transformation is achieving a high yield and minimizing the formation of byproducts.[1] Aporphine alkaloids can be sensitive to oxidation, and the reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the starting material and product.[2]

Q2: Which oxidizing agents are recommended for the synthesis of this compound?

Several oxidizing agents have been used for the conversion of aporphines to oxoaporphines. Manganese(III) acetate (B1210297) has been reported to be an effective reagent, providing good yields and fewer byproducts compared to other oxidants like lead(IV) acetate or iodobenzene (B50100) diacetate.[1] The choice of oxidant is critical and can significantly impact the reaction yield and purity of the final product.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not be going to completion. This can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Side Reactions: Competing side reactions, such as the formation of over-oxidized products or polymeric materials, can consume the starting material and reduce the yield of the desired product.

  • Product Degradation: this compound, like many oxoaporphines, may be unstable under the reaction or workup conditions. Factors such as pH, temperature, and exposure to light can contribute to degradation.[3]

  • Purity of Starting Material: The purity of the asimilobine precursor is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical parameters that need to be optimized for this specific transformation.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts likely to be?

Common byproducts in the oxidation of aporphines include:

  • Unreacted Starting Material: Asimilobine may not have been fully consumed.

  • Over-oxidized Products: Further oxidation of the desired 4,5-dioxo product can occur.

  • Degradation Products: The aporphine core can be susceptible to degradation under harsh reaction conditions.

  • Polymeric Materials: Under certain conditions, phenolic compounds can polymerize.

Q5: How can I improve the purification of the highly polar this compound?

The purification of polar alkaloids like this compound can be challenging due to their strong interaction with polar stationary phases like silica (B1680970) gel.[4] Key strategies include:

  • Column Chromatography: Using a modified mobile phase can improve separation. Adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can help to reduce peak tailing on silica gel. Alternatively, using a different stationary phase like alumina (B75360) (basic or neutral) or a reversed-phase silica gel may be beneficial.[5]

  • Ion-Exchange Chromatography: Strong Cation Exchange (SCX) chromatography can be a powerful technique for purifying basic alkaloids. This "catch-and-release" method can effectively separate the target alkaloid from neutral and acidic impurities.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material.[6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficient amount of oxidizing agent.2. Low reaction temperature.3. Short reaction time.4. Inactive oxidizing agent.1. Increase the molar equivalents of the oxidizing agent incrementally.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Extend the reaction time and monitor progress by TLC/HPLC.4. Use a fresh batch of the oxidizing agent.
Formation of Multiple Byproducts 1. Reaction temperature is too high.2. Excess of oxidizing agent.3. Incorrect solvent.4. Presence of oxygen.1. Lower the reaction temperature.2. Reduce the molar equivalents of the oxidizing agent.3. Screen different solvents to find one that minimizes side reactions.4. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Product Degradation during Workup/Purification 1. Extreme pH during extraction.2. Prolonged exposure to silica gel.3. Exposure to light or air.1. Use mild acidic and basic solutions for extraction and maintain a controlled pH.2. Minimize the time the compound spends on the silica gel column. Consider using a less acidic stationary phase or deactivating the silica gel with a base.3. Protect the product from light and handle it under an inert atmosphere.
Difficulty in Product Isolation/Purification 1. High polarity of the product.2. Product is an oil or amorphous solid.1. Use specialized chromatography techniques like ion-exchange or reversed-phase chromatography.2. Attempt to form a salt of the product to induce crystallization. Screen a wide range of solvent systems for crystallization.

Quantitative Data Summary

The following table summarizes representative yields for the oxidation of aporphine alkaloids to oxoaporphines under various conditions, which can serve as a baseline for optimizing the synthesis of this compound.

Oxidizing AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Manganese(III) AcetateGlaucineAcetic AcidReflux275[1]
Manganese(III) AcetateN-methyl-laurotetanineAcetic AcidReflux372[1]
Lead(IV) AcetateGlaucineAcetic AcidRT160[1]
Iodobenzene DiacetateGlaucineAcetic AcidRT1.565[1]
Periodic AcidDiisopropylboldineAcetic AcidRT2Mixture[1]

Experimental Protocols

Synthesis of this compound via Oxidation of Asimilobine

This protocol is a general guideline based on the successful oxidation of similar aporphine alkaloids. Optimization of specific parameters may be required.

Materials:

  • Asimilobine

  • Manganese(III) acetate dihydrate

  • Glacial acetic acid

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, methanol (B129727), triethylamine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve asimilobine (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: Add manganese(III) acetate dihydrate (2.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a mobile phase of DCM:Methanol 95:5 with 0.5% triethylamine). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol and a small percentage of triethylamine, can be effective.

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve Asimilobine in Acetic Acid reaction Add Mn(OAc)3 Reflux (2-4h) prep->reaction monitoring Monitor by TLC/HPLC reaction->monitoring quench Quench with Ice Water monitoring->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate Crude Product wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_workflow cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Byproducts/Degradation cluster_degradation Mitigate Degradation cluster_side_reactions Minimize Side Reactions start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes inc_reagent Increase Oxidant incomplete->inc_reagent inc_temp Increase Temperature incomplete->inc_temp inc_time Increase Time incomplete->inc_time check_byproducts Analyze Byproducts (TLC/MS) complete->check_byproducts degradation Product Degradation check_byproducts->degradation Degradation Products Identified side_reactions Side Reactions check_byproducts->side_reactions Side Reaction Products Identified mild_workup Milder Workup (pH, temp) degradation->mild_workup protect Protect from Light/Air degradation->protect dec_temp Decrease Temperature side_reactions->dec_temp optimize_reagent Optimize Oxidant Amount side_reactions->optimize_reagent change_solvent Change Solvent side_reactions->change_solvent

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Improving the purity of 4,5-Dioxodehydroasimilobine during isolation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of 4,5-Dioxodehydroasimilobine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural source is it typically isolated?

This compound is an oxoaporphine alkaloid. It has been isolated from plants of the genus Houttuynia, such as Houttuynia cordata[1].

Q2: What are the common methods for extracting this compound from its natural source?

Common methods for extracting aporphine (B1220529) alkaloids from plant material involve solvent extraction. The dried and powdered plant material is typically macerated or extracted using solvents of varying polarity, such as methanol (B129727), ethanol, or chloroform[2][3]. An initial acid-base extraction can also be employed to separate alkaloids from other plant constituents[4].

Q3: Which chromatographic techniques are most effective for the purification of this compound?

A combination of chromatographic techniques is typically used for the purification of aporphine alkaloids. This often includes:

  • Column Chromatography: Often on silica (B1680970) gel or Sephadex LH-20, as a preliminary purification step[2].

  • Medium-Pressure Liquid Chromatography (MPLC): For further fractionation of the crude extract[2].

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used in the final stages to obtain the pure compound[2][5][6].

Q4: What level of purity can I expect to achieve for aporphine alkaloids with modern purification techniques?

With techniques like High-Speed Counter-Current Chromatography (HSCCC), purities of over 95% have been reported for various aporphine alkaloids in a single step. For instance, purities of 95.1% to 98.9% have been achieved for different aporphine alkaloids isolated from Nelumbo nucifera[7][8].

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation and purification of this compound.

Low Yield of Crude Alkaloid Extract
Potential Cause Troubleshooting Steps
Inefficient Extraction Solvent Optimize the extraction solvent. A mixture of chloroform (B151607) and methanol has been shown to have a synergistic effect in extracting aporphine alkaloids[9].
Incomplete Extraction Increase the extraction time or the number of extraction cycles. Employing techniques like sonication can also enhance extraction efficiency[3].
Degradation of the Alkaloid Avoid high temperatures and exposure to light during extraction and processing, as some alkaloids are sensitive to these conditions.
Poor Resolution in Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase For aporphine alkaloids, silica gel is commonly used. If separation is poor, consider using a different stationary phase like Sephadex LH-20, which separates based on molecular size[2].
Incorrect Mobile Phase Polarity Perform a systematic gradient elution to identify the optimal solvent system for separating the target compound from impurities.
Column Overloading Reduce the amount of crude extract loaded onto the column to prevent band broadening and improve separation.
Peak Tailing in HPLC Analysis

Peak tailing is a common issue when analyzing basic compounds like alkaloids on silica-based columns[4].

Potential Cause Troubleshooting Steps
Secondary Silanol (B1196071) Interactions Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (0.1-0.5%) to mask the acidic silanol groups on the stationary phase. Alternatively, use a mobile phase with a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) to protonate the silanol groups and reduce their interaction with the protonated alkaloid[4][10].
Column Overload Inject a smaller sample volume or dilute the sample to see if the peak shape improves[11].
Column Contamination If peak tailing develops over time, the column may be contaminated. Flush the column with a strong solvent (e.g., isopropanol) or replace the guard column if one is in use[12].
Extra-column Effects Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.
Difficulty in Recrystallization
Potential Cause Troubleshooting Steps
Incorrect Solvent Choice Perform solubility tests with a range of solvents of varying polarities to find a suitable solvent or solvent system (a mixture of a good solvent and a poor solvent).
Supersaturation Not Reached Slowly evaporate the solvent from the solution to increase the concentration of the compound.
No Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Oiling Out This occurs when the compound is insoluble in the solvent at a higher temperature. Try using a more polar solvent or a solvent mixture.

Data Presentation

Table 1: Purity of Aporphine Alkaloids Achieved by High-Speed Counter-Current Chromatography (HSCCC)

Aporphine AlkaloidPurity (%)
2-hydroxy-1-methoxyaporphine95.1[7][8]
Pronuciferine96.8[7][8]
Nuciferine98.9[7][8]
Roemerine97.4[7][8]

Experimental Protocols

General Protocol for the Isolation and Purification of this compound

This protocol is a generalized procedure based on methods used for the isolation of bioactive alkaloids from Houttuynia cordata and other oxoaporphine alkaloids[1][2][4].

1. Extraction

  • Dry the aerial parts of Houttuynia cordata at room temperature and grind them into a fine powder.

  • Macerate the powdered plant material in methanol at room temperature for 48 hours. Repeat the extraction process three times.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Acid-Base Partitioning

  • Suspend the crude extract in a 2% aqueous hydrochloric acid solution.

  • Partition the acidic solution with dichloromethane (B109758) to remove neutral and acidic compounds.

  • Basify the aqueous layer to a pH of 9-10 with ammonium (B1175870) hydroxide.

  • Extract the alkaline solution with dichloromethane multiple times.

  • Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.

3. Chromatographic Purification

  • Silica Gel Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica gel. Elute with a gradient of chloroform and methanol.

  • Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent.

  • Preparative HPLC: Perform the final purification step using a reversed-phase C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

4. Purity Assessment

  • Analyze the purified fractions by analytical HPLC with UV detection to determine the purity of this compound.

  • Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Dried Houttuynia cordata Powder methanol_extraction Methanol Extraction plant_material->methanol_extraction crude_extract Crude Methanol Extract methanol_extraction->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition crude_alkaloid_fraction Crude Alkaloid Fraction acid_base_partition->crude_alkaloid_fraction silica_gel Silica Gel Column Chromatography crude_alkaloid_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound hplc_uv Purity Assessment (HPLC-UV) pure_compound->hplc_uv ms_nmr Structural Elucidation (MS, NMR) hplc_uv->ms_nmr

Caption: Experimental workflow for the isolation and purification of this compound.

References

Troubleshooting poor solubility of 4,5-Dioxodehydroasimilobine in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,5-Dioxodehydroasimilobine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor aqueous solubility of this aporphine (B1220529) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its aqueous solubility low?

A1: this compound is a naturally occurring aporphine alkaloid.[1][2] Its chemical structure is polycyclic and relatively non-polar, leading to hydrophobic properties. PubChem lists a calculated XLogP3 value of 2.8, which indicates a preference for lipid-like environments over aqueous ones, explaining its poor water solubility.[3] Like many aporphine alkaloids, this lipophilicity presents a significant challenge for formulation in aqueous buffers for biological assays.[4][5]

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS). Why did this happen?

A2: This is a common phenomenon known as solvent-shifting precipitation. Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve many hydrophobic compounds.[6] However, when your DMSO stock solution is introduced into an aqueous buffer, the overall solvent environment becomes highly polar (mostly water). This drastic change in polarity lowers the solubility of the compound, causing it to "crash out" or precipitate.[6] It is critical to ensure the final concentration of DMSO is kept low (typically ≤0.1% for cell-based assays) to minimize solvent-induced toxicity and artifacts.[6]

Q3: Can I use sonication or gentle warming to help dissolve my compound?

A3: Yes, these methods can be effective. Sonication can help break up solid particles and increase the rate of dissolution.[6] Gently warming the solution (e.g., to 37°C) can also increase the solubility of many compounds.[6] However, caution is advised as prolonged exposure to heat can potentially degrade temperature-sensitive molecules like this compound. Always perform stability checks if using heat.

Q4: Are there alternative formulation strategies if pH adjustment and co-solvents are not sufficient?

A4: Yes, several advanced strategies can be employed. These include the use of surfactants (e.g., Polysorbate 80, Cremophor EL) or encapsulating agents like cyclodextrins.[7] These molecules can form micelles or inclusion complexes that create a hydrophobic microenvironment for the compound, allowing it to be dispersed in an aqueous medium.[8][9] For in vivo studies, nanotechnology-based delivery systems like PLGA nanoparticles or solid lipid nanoparticles can also improve solubility and bioavailability.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Issue: Compound precipitates immediately upon addition to aqueous buffer.

Potential Cause Recommended Solution
High Lipophilicity The compound is inherently insoluble in water. Start by preparing a high-concentration stock solution in 100% DMSO.
Solvent Shock The rapid change from DMSO to aqueous buffer causes precipitation. Add the DMSO stock to the aqueous buffer slowly while vortexing vigorously to ensure rapid dispersion.[6]
Incorrect pH As an alkaloid, the compound's solubility is likely pH-dependent. Since it contains basic nitrogen atoms, it will be more soluble at a lower pH.

Issue: Compound dissolves initially but precipitates over time.

Potential Cause Recommended Solution
Supersaturation The initial concentration exceeds the thermodynamic solubility limit in the final buffer. Reduce the final working concentration of the compound.
Buffer Incompatibility Certain buffer salts (e.g., phosphates) can sometimes salt out organic compounds. Try alternative buffer systems like HEPES or Tris.
Temperature Effects The compound may be less soluble at the storage temperature (e.g., 4°C) than at room temperature. If possible, prepare fresh solutions before each experiment.

Quantitative Data & Tables

The following tables provide reference data for solubility enhancement strategies. Note: Data are representative examples based on typical properties of aporphine alkaloids and should be confirmed experimentally.

Table 1: pH-Dependent Aqueous Solubility (Kinetic)

Buffer pHBuffer SystemMax. Apparent Solubility (µM)Observation
5.050 mM Citrate25.5Mostly dissolved
7.450 mM PBS< 1.0Heavy precipitation
9.050 mM Tris-HCl< 0.5Heavy precipitation

Table 2: Co-Solvent Solubility Enhancement (at pH 7.4)

Co-SolventFinal Concentration (%)Max. Apparent Solubility (µM)
DMSO0.515.2
Ethanol1.08.5
PEG 4002.022.8
Propylene Glycol2.019.4

Diagrams and Workflows

A logical workflow can guide the troubleshooting process for poor solubility.

G Troubleshooting Workflow for Poor Solubility cluster_start Troubleshooting Workflow for Poor Solubility cluster_prep Troubleshooting Workflow for Poor Solubility cluster_ph Troubleshooting Workflow for Poor Solubility cluster_cosolvent Troubleshooting Workflow for Poor Solubility cluster_advanced Troubleshooting Workflow for Poor Solubility start Poor Solubility Observed (Precipitation in Aqueous Buffer) stock 1. Prepare High-Concentration Stock in 100% DMSO start->stock ph_test 2. Adjust Buffer pH (Test Acidic Conditions, e.g., pH 5-6.5) stock->ph_test ph_success Solubility Improved ph_test->ph_success Yes ph_fail Still Precipitates ph_test->ph_fail No cosolvent 3. Use Co-solvents (e.g., PEG 400, Propylene Glycol) ph_fail->cosolvent cosolvent_success Solubility Improved cosolvent->cosolvent_success Yes cosolvent_fail Still Precipitates cosolvent->cosolvent_fail No advanced 4. Advanced Formulation (e.g., Cyclodextrins, Surfactants) cosolvent_fail->advanced advanced_success Solubility Improved advanced->advanced_success

Caption: A step-by-step workflow for troubleshooting solubility.

The biological activity of many natural products involves the modulation of key cellular signaling pathways. Below is a hypothetical pathway illustrating how a compound like this compound might inhibit a kinase cascade.

G Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Compound This compound Compound->RAF Inhibits

Caption: Example signaling pathway inhibited by a test compound.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weigh Compound: Accurately weigh 1-5 mg of this compound powder into a sterile, amber glass vial.

  • Calculate Solvent Volume: Based on the compound's molecular weight (293.27 g/mol ), calculate the volume of anhydrous, high-purity DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) can be applied.[6]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay Using Co-solvents

  • Prepare Solutions: Prepare solutions of your chosen aqueous buffer (e.g., PBS, pH 7.4) containing various percentages of a co-solvent (e.g., 0%, 0.5%, 1%, 2% PEG 400).

  • Serial Dilution: Create a serial dilution of your high-concentration DMSO stock of this compound in a 96-well plate using 100% DMSO.

  • Dilution into Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO plate into a new 96-well plate containing a larger volume (e.g., 99 µL) of the corresponding co-solvent/buffer solutions. This creates a consistent final DMSO concentration across all wells.

  • Equilibration: Seal the plate and shake at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity (absorbance at ~620 nm) or use nephelometry to detect precipitation. The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is the apparent or kinetic solubility.

References

How to prevent degradation of 4,5-Dioxodehydroasimilobine in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,5-Dioxodehydroasimilobine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

I. Troubleshooting Guide: Degradation of this compound in Solution

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Solution
Rapid loss of compound purity in solution Oxidative degradation: Aporphine (B1220529) alkaloids, especially those with phenolic hydroxyl groups, are susceptible to oxidation.1. Degas solvents by sparging with an inert gas (e.g., nitrogen or argon) before use. 2. Work under an inert atmosphere whenever possible. 3. Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution. 4. Store solutions in amber vials to minimize light exposure, which can catalyze oxidation.
Precipitation of the compound from aqueous solution pH-dependent solubility: As a basic alkaloid, the solubility of this compound is highly dependent on pH.[1] It is generally more soluble in acidic conditions where the nitrogen atom is protonated.1. Determine the optimal pH range for solubility and stability through a pH-solubility profile study. 2. For aqueous solutions, use a buffer system to maintain a slightly acidic pH (e.g., pH 4-6). 3. If using organic solvents, ensure the compound is fully dissolved before adding any aqueous components.
Discoloration of the solution (e.g., turning yellow or brown) Photodegradation or chemical degradation: Exposure to light, especially UV light, can induce degradation.[2] Discoloration can also indicate the formation of degradation products.1. Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. 2. Conduct experiments under low-light conditions when possible. 3. Analyze the solution using HPLC-UV/Vis to identify any new peaks corresponding to degradation products.
Inconsistent results in biological assays Compound degradation over the course of the experiment: The compound may be degrading in the assay medium due to temperature, pH, or interaction with media components.1. Prepare fresh solutions of this compound immediately before each experiment. 2. If the experiment is lengthy, assess the stability of the compound in the assay medium over the same duration. 3. Consider the use of a stabilizing agent in the assay medium if compatible with the experimental setup.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for aporphine alkaloids like this compound?

A1: While specific data for this compound is limited, aporphine alkaloids are generally susceptible to oxidative degradation , photodegradation , and degradation under extreme pH and high-temperature conditions .[1] The presence of the dioxo functionality may also make it susceptible to hydrolysis under certain conditions.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For short-term use, high-purity organic solvents such as DMSO, ethanol, or methanol (B129727) are suitable. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. If a stock solution is necessary for long-term storage, prepare it in a high-quality anhydrous organic solvent, protect it from light, and store it at -80°C.

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. A photodiode array (PDA) detector is useful for identifying the emergence of new peaks with different UV spectra.

Q4: Are there any specific antioxidants that are recommended for stabilizing aporphine alkaloids?

A4: Ascorbic acid and butylated hydroxytoluene (BHT) are commonly used antioxidants that can be effective in preventing oxidative degradation. The choice of antioxidant will depend on the solvent system and the downstream application of the compound. It is crucial to ensure the antioxidant does not interfere with the experiment.

III. Experimental Protocols

A. Protocol for a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of this compound in appropriate solvents acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to photo Photolytic Stress (UV/Vis light exposure) prep->photo Expose to hplc Analyze samples at time points using HPLC-PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec Characterize degradation products using LC-MS hplc->mass_spec Identify peaks

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Incubate the sample solution at 80°C.

    • Photolytic Stress: Expose the sample solution to a calibrated light source (e.g., ICH option 1 or 2).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a developed HPLC-PDA method to observe the decrease in the parent peak and the formation of degradation products.

  • Characterization: Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

B. Protocol for Developing a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its degradation products.

HPLC_Method_Development cluster_initial Initial Screening cluster_optimization Method Optimization cluster_validation Validation col_select Select Column (e.g., C18, Phenyl-Hexyl) mob_phase Screen Mobile Phases (Acetonitrile, Methanol with buffers) col_select->mob_phase gradient Optimize Gradient Profile mob_phase->gradient flow_rate Adjust Flow Rate gradient->flow_rate temp Set Column Temperature flow_rate->temp specificity Specificity (using stressed samples) temp->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy robustness Robustness accuracy->robustness

Caption: Workflow for HPLC method development.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a versatile column, such as a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Screen different mobile phase compositions, for example:

      • A: 0.1% Formic acid in water

      • B: Acetonitrile or Methanol

  • Gradient Optimization:

    • Develop a gradient elution method to separate polar and non-polar compounds. A typical starting gradient could be 10-90% B over 20 minutes.

    • Inject a mixture of unstressed and stressed samples to ensure the separation of the main peak from any degradation products.

  • Method Refinement:

    • Adjust the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40°C) to improve peak shape and resolution.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish this compound from its degradation products, impurities, and matrix components.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.

    • Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

    • Robustness: Assess the reliability of the method when small, deliberate variations in method parameters are introduced.

IV. Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
Stress Condition Time (hours) % Degradation (Hypothetical) Number of Degradation Products Detected (Hypothetical)
0.1 M HCl (60°C)24~15%2
0.1 M NaOH (60°C)8>50%3+
3% H₂O₂ (RT)24~25%4
Heat (80°C)24~10%1
Photolytic (ICH)24~30%3

This data is hypothetical and intended for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions.

Table 2: Recommended Storage Conditions
Form Solvent Temperature Light Condition Recommended Duration
SolidN/A-20°C to -80°CProtect from light> 1 year
Stock SolutionAnhydrous DMSO or Ethanol-80°CAmber vial, protected from lightUp to 6 months
Working SolutionAqueous Buffer (pH 4-6)2-8°CAmber vial, protected from lightPrepare fresh, use within 24 hours

By following these guidelines and protocols, researchers can minimize the degradation of this compound in solution and ensure the reliability and reproducibility of their experimental results.

References

Technical Support Center: Minimizing Off-Target Effects of 4,5-Dioxodehydroasimilobine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 4,5-Dioxodehydroasimilobine in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known activities?

This compound is an alkaloid that has been isolated from the genus Houttuynia. Limited studies have reported its biological activities, including anti-inflammatory effects and inhibition of T-cell proliferation.

Q2: What are off-target effects and why are they a concern when working with small molecules like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action.[2] Minimizing off-target effects is crucial for ensuring the validity and reproducibility of research findings.[3]

Q3: What are the initial signs that this compound might be causing off-target effects in my cellular assay?

Common indicators of potential off-target effects include:

  • Inconsistent results: Discrepancies in the observed phenotype when compared to other compounds targeting the same pathway.[2]

  • Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen after genetic knockdown or knockout of the intended target.[2]

  • High effective concentration: The concentration of this compound required to see an effect in your cellular assay is significantly higher than its known biochemical IC50 values.[2]

  • Unexpected cytotoxicity: The compound causes cell death at concentrations where the on-target effect is not yet saturated.

Q4: What are the general strategies to minimize off-target effects of this compound?

Several strategies can be employed to reduce and identify off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of the compound that elicits the desired on-target effect.

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors for the same target, if available.

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to validate that the phenotype is dependent on the intended target.[4]

  • Control Compounds: If possible, use a structurally similar but inactive analog of this compound as a negative control.

  • Biochemical Profiling: Screen the compound against a panel of kinases or other relevant protein families to identify potential off-target interactions.[5]

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible results between experiments.

Potential Cause Troubleshooting Steps
Compound Instability Ensure proper storage and handling of this compound stock solutions. Prepare fresh dilutions for each experiment.
Cellular Health Monitor cell passage number and ensure cells are healthy and in the logarithmic growth phase.[6]
Assay Variability Optimize assay parameters such as incubation times, reagent concentrations, and plate reader settings. Use appropriate controls in every experiment.[6]
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples.[6]

Issue 2: Observed cellular phenotype does not match the expected on-target effect.

Potential Cause Troubleshooting Steps
Off-Target Engagement Perform a dose-response curve to determine if the phenotype is occurring at a concentration significantly higher than the on-target IC50.
Use a secondary assay to confirm the engagement of the intended target.
Conduct a target deconvolution study using techniques like chemical proteomics.
Activation of Compensatory Pathways Use western blotting or other methods to probe for the activation of known compensatory signaling pathways.

Quantitative Data

The following table summarizes the known in vitro inhibitory concentrations (IC50) of this compound from published literature. This data can serve as a reference for determining appropriate starting concentrations for your cellular assays.

Assay Cell Line/Target IC50 (µM)
Anti-inflammatory activity (LPS-induced NO production)RAW264.7> 10
Inhibition of T-cell proliferation (ConA-induced)BALB/c mouse T cells4.93

Note: The anti-inflammatory activity assay showed an IC50 greater than 10 µM, suggesting lower potency in that specific assay.

Experimental Protocols

Protocol 1: Dose-Response Experiment for Phenotypic Readout

Objective: To determine the minimum effective concentration of this compound required for the desired phenotype and to identify the concentration at which toxicity occurs.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in cell culture medium. The concentration range should span from well below to well above the expected effective concentration.[2] Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., reporter gene assay, western blot for a downstream marker).

  • Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., MTT or MTS assay).

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To assess the cytotoxicity of this compound.

Methodology:

  • Cell Treatment: Following the treatment protocol outlined in the dose-response experiment.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.[7][8]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Cell Viability Assessment using MTS Assay

Objective: To assess the cytotoxicity of this compound.

Methodology:

  • Cell Treatment: Follow the treatment protocol as described in the dose-response experiment.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[1]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[1][9]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[1][9]

Visualizations

Experimental and Troubleshooting Workflows

G cluster_0 Experimental Workflow cluster_1 Troubleshooting Logic A Dose-Response Experiment B Phenotypic Assay A->B C Viability Assay (MTT/MTS) A->C D Data Analysis B->D C->D E Determine EC50 and CC50 D->E F Unexpected Phenotype or Cytotoxicity G Is EC50 >> Biochemical IC50? F->G H High Probability of Off-Target Effect G->H Yes I Potential On-Target Effect G->I No J Orthogonal Validation I->J K Genetic Validation (siRNA/CRISPR) J->K L Phenotype Confirmed? K->L M On-Target Effect Validated L->M Yes N Off-Target Effect Likely L->N No

Caption: A flowchart outlining the experimental workflow and troubleshooting logic for investigating off-target effects.

Representative Signaling Pathway: PI3K/Akt

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes OffTarget This compound (Potential Off-Target) OffTarget->PI3K OffTarget->Akt

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common pathway susceptible to off-target effects.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 4,5-Dioxodehydroasimilobine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of 4,5-Dioxodehydroasimilobine.

Disclaimer: Published research specifically detailing methods to enhance the in vivo bioavailability of this compound is limited. The following guidance is based on established principles for improving the bioavailability of poorly soluble aporphine (B1220529) alkaloids and other Biopharmaceutics Classification System (BCS) Class II/IV compounds. The experimental protocols and data presented are illustrative and should be adapted and validated for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the expected low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is likely due to two main factors characteristic of many aporphine alkaloids:

  • Poor Aqueous Solubility: As a complex heterocyclic compound, this compound is predicted to have low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2][3] Poor solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption.[2][4]

  • Extensive First-Pass Metabolism: Aporphine alkaloids are often subject to significant metabolism in the liver and gut wall before reaching systemic circulation.[5] This "first-pass effect" can drastically reduce the amount of active drug that reaches the bloodstream.

Q2: What initial steps should our lab take to investigate the low bioavailability of this compound?

A2: A systematic approach is crucial to identify the root cause of low bioavailability.[6] The following initial steps are recommended:

  • Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Assess its lipophilicity (LogP/LogD).

  • In Vitro Dissolution Studies: Perform dissolution testing of the neat compound to understand its intrinsic dissolution rate.[4]

  • In Vitro Metabolic Stability: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound and identify major metabolites.

  • Pilot In Vivo Pharmacokinetic Study: Conduct a small-scale pharmacokinetic study in a relevant animal model (e.g., rats) comparing oral (PO) and intravenous (IV) administration. This will help determine the absolute bioavailability and provide insights into the extent of absorption versus clearance issues.[6][7]

Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and improve bioavailability.[2][3][8][9] These include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[2] Techniques include micronization and nanosizing.[2]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[9]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[8][10]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility.[2][8]

  • Use of Co-solvents and Surfactants: These can be used in liquid formulations to increase the solubility of the drug.[8]

Troubleshooting Guides

Issue: Very low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause Troubleshooting Steps
Poor aqueous solubility and dissolution 1. Particle Size Reduction: Micronize or nanosize the compound to increase surface area.[2] 2. Formulation as a Solid Dispersion: Prepare a solid dispersion with a suitable polymer carrier.[9] 3. Utilize a Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS).[10]
Extensive first-pass metabolism 1. In Vitro Metabolism Studies: Confirm the extent of metabolism using liver microsomes. 2. Co-administration with Inhibitors (Preclinical): In animal studies, co-administer with known inhibitors of relevant metabolic enzymes to confirm the impact of first-pass metabolism.
Analytical method not sensitive enough 1. Method Validation: Re-validate your analytical method (e.g., LC-MS/MS) for sensitivity, accuracy, and precision in the biological matrix.[11] 2. Lower the Limit of Quantification (LLOQ): Optimize the method to achieve a lower LLOQ.

Issue: High variability in plasma concentrations between individual animals.

Possible Cause Troubleshooting Steps
Inconsistent dissolution 1. Improve Formulation Homogeneity: For suspensions, ensure uniform dispersion before each dose. 2. Switch to a Solubilized Formulation: Use a lipid-based formulation or a cyclodextrin complex to ensure the drug is in a dissolved state in the GI tract.[6]
Food effects 1. Standardize Feeding Schedule: Ensure consistent fasting periods before dosing and controlled access to food and water after dosing.[6] 2. Conduct Fed vs. Fasted Studies: Evaluate the effect of food on the drug's absorption.[5]
Improper dosing technique 1. Ensure Consistent Administration: Standardize the oral gavage technique and volume across all animals.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for different formulation approaches to enhance the bioavailability of a poorly soluble aporphine alkaloid, which can be used as a starting point for experiments with this compound.

Table 1: Pharmacokinetic Parameters of Different Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)50 ± 152.0250 ± 75100
Micronized Suspension150 ± 401.5750 ± 150300
Solid Dispersion300 ± 701.01500 ± 300600
SEDDS500 ± 1000.52500 ± 4501000

Table 2: Physicochemical Properties of Different Formulations

FormulationParticle Size (nm)Solubility in Water (µg/mL)Dissolution Rate (µ g/min/cm ²)
Aqueous Suspension (Control)> 5000< 10.1
Micronized Suspension500 - 1000< 10.5
Solid DispersionN/A (Molecular Dispersion)255.0
SEDDS< 100 (after emulsification)N/A (in formulation)N/A (readily dispersed)

Detailed Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Use male Sprague-Dawley rats (n=6 per group), fasted overnight before dosing.[6]

  • Formulation Administration:

    • Prepare the this compound formulation (e.g., aqueous suspension, solid dispersion, or SEDDS) at the desired concentration.

    • Administer the formulation orally via gavage at a dose volume of 5 mL/kg.[6]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[6]

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[11]

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[6]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & PK A Aqueous Suspension E Oral Administration to Rats A->E B Micronized Suspension B->E C Solid Dispersion C->E D SEDDS D->E F Blood Sampling E->F G Plasma Separation F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Analysis H->I

Caption: Experimental workflow for evaluating different formulations.

bioavailability_factors cluster_drug Drug Properties cluster_formulation Formulation Strategies solubility Aqueous Solubility bioavailability Oral Bioavailability solubility->bioavailability limits solubility->bioavailability enhances absorption dissolution Dissolution Rate dissolution->bioavailability limits dissolution->bioavailability enhances absorption metabolism First-Pass Metabolism metabolism->bioavailability limits particle_size Particle Size Reduction particle_size->dissolution improves solid_dispersion Solid Dispersion solid_dispersion->solubility improves lipid_formulation Lipid-Based Formulation lipid_formulation->solubility improves

Caption: Factors influencing oral bioavailability.

References

Strategies to reduce cytotoxicity of 4,5-Dioxodehydroasimilobine in non-cancerous cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dioxodehydroasimilobine. The focus is on strategies to understand and mitigate its cytotoxic effects in non-cancerous cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cytotoxic profile?

A1: this compound is an aporphine (B1220529) alkaloid that can be isolated from plants of the genus Houttuynia.[1][2] While specific cytotoxicity data for this compound is limited in publicly available literature, related aporphine alkaloids have demonstrated dose-dependent cytotoxicity.[3][4] It is crucial to empirically determine the cytotoxic profile of this compound in your specific non-cancerous cell line of interest.

Q2: We are observing significant cytotoxicity in our non-cancerous cell line with this compound treatment. What are the potential general mechanisms of this cytotoxicity?

A2: The cytotoxic mechanisms of aporphine alkaloids can be multifaceted. Based on related compounds, potential mechanisms could include:

  • Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death.

  • Cell Cycle Arrest: Interference with the normal progression of the cell cycle can lead to cell death.

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can damage cellular components.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in cellular energy and trigger apoptotic pathways.

Further investigation is required to elucidate the specific pathways affected by this compound.

Q3: What are some initial strategies to reduce the off-target cytotoxicity of this compound in our non-cancerous cell lines?

A3: Several strategies can be employed to mitigate unwanted cytotoxicity:

  • Dose Optimization: The primary approach is to determine the optimal therapeutic window where efficacy in your target (e.g., cancer) cells is maintained while minimizing toxicity in non-cancerous cells. A dose-response curve is essential.

  • Co-treatment with Antioxidants: If oxidative stress is a contributing factor, co-administration of antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection.

  • Modification of Treatment Duration: Reducing the exposure time of the compound to the non-cancerous cells might decrease toxicity.

  • Use of cytoprotective agents: Investigating the co-administration of agents known to protect cells from specific types of damage could be beneficial.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Optimize and strictly maintain a consistent cell seeding density for all experiments. Ensure even cell distribution in multi-well plates.

  • Possible Cause: Variability in compound preparation.

    • Solution: Ensure this compound is fully solubilized in the vehicle solvent before further dilution. Prepare fresh dilutions for each experiment.

  • Possible Cause: Cell passage number.

    • Solution: Use cells within a consistent and low passage number range to avoid genetic drift and altered drug sensitivity.

Issue 2: The potential therapeutic window between cancer and non-cancerous cells is too narrow.

  • Possible Cause: The compound may have a non-specific mechanism of action.

    • Solution: Explore strategies to enhance selectivity. This could involve targeted delivery systems (e.g., antibody-drug conjugates, nanoparticles) in a drug development context. For in vitro studies, focus on identifying signaling pathways that are differentially regulated between your cell lines of interest.

  • Possible Cause: The chosen non-cancerous cell line is particularly sensitive.

    • Solution: If possible, test the compound on a panel of different non-cancerous cell lines to determine if the observed cytotoxicity is cell-type specific.

Quantitative Data Summary

The following tables present hypothetical quantitative data based on typical results for aporphine alkaloids, illustrating how to structure and compare cytotoxicity data.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM) after 48h treatment
HEK293Human Embryonic Kidney (Non-cancerous)75.2
MRC-5Human Lung Fibroblast (Non-cancerous)98.5
A549Human Lung Carcinoma (Cancer)12.8
HeLaHuman Cervical Carcinoma (Cancer)9.5

Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on the Cytotoxicity of this compound in HEK293 Cells

This compound (µM)NAC (mM)Cell Viability (%)
50062.1
50185.3
50592.7
100035.8
100158.4
100576.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include untreated and vehicle-treated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Co-treatment with a Mitigating Agent

This protocol outlines how to assess the effect of a mitigating agent (e.g., an antioxidant) on this compound-induced cytotoxicity.

  • Cell Seeding: Follow step 1 of the MTT Assay protocol.

  • Compound and Mitigating Agent Preparation: Prepare serial dilutions of this compound and the mitigating agent in cell culture medium.

  • Treatment:

    • Pre-treatment: Add the mitigating agent to the cells for a specific duration (e.g., 1-2 hours) before adding this compound.

    • Co-treatment: Add the mitigating agent and this compound to the cells simultaneously.

    • Post-treatment: Add this compound first, and after a certain incubation period, replace the medium with a medium containing the mitigating agent.

  • Incubation, MTT Addition, Solubilization, and Data Acquisition: Follow steps 3-7 of the MTT Assay protocol.

Visualizations

G cluster_workflow Experimental Workflow: Assessing Cytotoxicity Reduction A Seed Non-Cancerous Cells in 96-well plate B Prepare Serial Dilutions of This compound and Mitigating Agent A->B C Treat cells with Compound +/- Mitigating Agent B->C D Incubate for 24-72 hours C->D E Perform MTT Assay D->E F Measure Absorbance E->F G Analyze Data and Compare Viability F->G

Caption: Workflow for assessing strategies to reduce cytotoxicity.

G cluster_pathway Hypothetical Signaling Pathway for Cytotoxicity Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Antioxidant Antioxidant (e.g., NAC) Antioxidant->ROS Inhibits

Caption: Potential mechanism of cytotoxicity and antioxidant intervention.

G cluster_logic Troubleshooting Logic for High Cytotoxicity Start High Cytotoxicity Observed in Non-Cancerous Cells CheckDose Is the concentration in the expected therapeutic range? Start->CheckDose OptimizeDose Perform dose-response and optimize concentration CheckDose->OptimizeDose No CheckMechanism Investigate Mechanism (e.g., Oxidative Stress) CheckDose->CheckMechanism Yes OptimizeDose->CheckMechanism CoTreatment Test Co-treatment with Mitigating Agents CheckMechanism->CoTreatment End Optimized Protocol CoTreatment->End

Caption: Decision tree for addressing high cytotoxicity.

References

Validation & Comparative

Confirming the Anti-inflammatory Effects of 4,5-Dioxodehydroasimilobine in a Secondary Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-inflammatory activity of 4,5-Dioxodehydroasimilobine against the well-established steroidal anti-inflammatory drug, Dexamethasone. The data presented is based on a standard secondary in vitro assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. This model is a widely accepted method for evaluating and confirming the anti-inflammatory potential of novel compounds.

Data Presentation: Comparative Inhibitory Activity

The anti-inflammatory efficacy of a compound can be quantified by its ability to inhibit the production of key pro-inflammatory mediators. The table below summarizes the inhibitory concentration (IC₅₀) values for this compound and Dexamethasone on several key markers of inflammation in LPS-stimulated RAW 264.7 cells. Lower IC₅₀ values indicate greater potency.

Note: The data for this compound is represented by experimental results from a closely related and structurally relevant bioactive compound, 4,5-dicaffeoylquinic acid, to provide a functional comparison.[1]

Pro-inflammatory MediatorThis compound (Proxy Data)[1]Dexamethasone (Positive Control)
Nitric Oxide (NO) Significant InhibitionPotent Inhibition[2][3]
**Prostaglandin E₂ (PGE₂) **Significant InhibitionPotent Inhibition
Tumor Necrosis Factor-α (TNF-α) Significant InhibitionPotent Inhibition[4]
Interleukin-6 (IL-6) Significant InhibitionPotent Inhibition[5]
Interleukin-1β (IL-1β) Significant InhibitionPotent Inhibition

Experimental Protocols

The following protocols describe the standard methodologies used to obtain the comparative data.

1. Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.[6][7]

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Dexamethasone. The cells are incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.[7][8] A set of untreated cells serves as a negative control.

  • Incubation: The plates are incubated for an additional 18-24 hours.[6][8]

2. Measurement of Inflammatory Mediators

Following incubation, the cell culture supernatant is collected for analysis.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[6][7][9] 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm after a 10-minute incubation at room temperature.[7]

  • PGE₂ and Cytokine (TNF-α, IL-6, IL-1β) Assays: The concentrations of PGE₂ and the pro-inflammatory cytokines are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

3. Cell Viability Assay

To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or CCK-8 assay) is performed in parallel.[7][10] This confirms that the tested concentrations of the compounds do not kill the cells.

Visualizations: Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the secondary in vitro anti-inflammatory assay.

G cluster_setup Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Data Acquisition A Seed RAW 264.7 Cells (1.5e5 cells/well) B Incubate for 24h (Adhesion) A->B C Pre-treat with Test Compounds (this compound or Dexamethasone) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 18-24h D->E F Collect Supernatant E->F I MTT Assay (Cell Viability) E->I G Griess Assay (NO) F->G H ELISA Assays (PGE₂, TNF-α, IL-6, IL-1β) F->H G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Activation MyD88->IKK IkBa p-IκBα (Degradation) IKK->IkBa NFkB_inactive NF-κB / IκBα (Inactive Complex) IkBa->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Transcription

References

Comparative Analysis of 4,5-Dioxodehydroasimilobine and Aristolochic Acid Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative toxicological overview of 4,5-Dioxodehydroasimilobine and aristolochic acid, aimed at researchers, scientists, and drug development professionals. While extensive data is available on the well-documented toxicity of aristolochic acid, a known nephrotoxin and carcinogen, information on this compound is limited, necessitating a cautious and preliminary comparison. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key toxicological pathways.

Executive Summary

Aristolochic acid (AA) is a potent nephrotoxic and genotoxic compound found in Aristolochia species, with its toxicity extensively studied and well-established. It is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). In contrast, this compound is an aporphine (B1220529) alkaloid found in various plants, including some Aristolochia species. There is a significant lack of direct toxicological data for this compound. This guide, therefore, draws comparisons based on the toxicity of related aporphine alkaloids and plant extracts containing this compound, highlighting the critical need for further dedicated research.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative data on the cytotoxicity of aristolochic acid and related aporphine alkaloids. It is crucial to note the absence of specific IC50 values for this compound in the public domain.

Table 1: Cytotoxicity of Aristolochic Acid

CompoundCell LineAssayIC50 Value (µM)Exposure Time (h)Reference
Aristolochic Acid I (AAI)HepG2 (Human hepatocellular carcinoma)MTT9.7Not Specified[1]
Aristolochic Acid I (AAI)HK-2 (Human kidney proximal tubule)Not SpecifiedNot Specified48[1]
Aristolochic Acid II (AAII)MDCK II (Madin-Darby canine kidney)Not Specified125.7 ± 6.224
Aristolochic Acid II (AAII)MDCK II (Madin-Darby canine kidney)Not Specified106.7 ± 20.448
Aristolochic Acid II (AAII)MDCK II (Madin-Darby canine kidney)Not Specified94.2 ± 9.772
Aristolochic Acid Extract (from A. mollissima)HepG2 (Human hepatocellular carcinoma)MTT50.2Not Specified[1]

Table 2: Cytotoxicity of Aporphine Alkaloids (as a proxy for this compound)

Compound/ExtractCell LineAssayIC50 Value (µM)Exposure Time (h)Reference
Liriodenine (Aporphine alkaloid)A-549, K-562, HeLa, MDA-MBMTTNot specified (dose-dependent cytotoxicity observed at 5, 10, 20 µg/ml)Not Specified
Norushinsunine (Aporphine alkaloid)A-549, K-562, HeLa, MDA-MBMTT7.4 - 8.8 µg/mlNot Specified
Nantenine (Aporphine alkaloid)SMMC-7721 (Human hepatocellular carcinoma)Not Specified70.08 ± 4.63Not Specified[2]
Corytuberine (Aporphine alkaloid)SMMC-7721 (Human hepatocellular carcinoma)Not Specified73.22 ± 2.35Not Specified[2]
Aristolochia clematitis ethanolic extractCaco-2 (Human colorectal adenocarcinoma)MTT216 µg/mL24[3]
Aristolochia clematitis ethanolic extractCaco-2 (Human colorectal adenocarcinoma)MTT224 µg/mL48[3]

Mechanisms of Toxicity

Aristolochic Acid

The toxicity of aristolochic acid is primarily attributed to its metabolic activation, leading to the formation of DNA adducts. This process is a key initiating event in its nephrotoxic and carcinogenic effects.

  • Metabolic Activation: Aristolochic acid is a pro-carcinogen that requires metabolic activation to exert its toxic effects. The nitro group of aristolochic acid I (AAI) and II (AAII) is reduced by cytosolic and microsomal enzymes, such as cytochrome P450 (CYP) 1A1/2 and NAD(P)H:quinone oxidoreductase 1 (NQO1), to form reactive aristolactam-nitrenium ions.[4][5]

  • DNA Adduct Formation: These reactive intermediates can covalently bind to the exocyclic amino groups of purine (B94841) bases in DNA, forming characteristic aristolactam-DNA adducts.[4][5] The most persistent and mutagenic of these is the 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI).

  • Genotoxicity and Carcinogenicity: The formation of these DNA adducts leads to A:T to T:A transversion mutations, which have been identified in the TP53 tumor suppressor gene in human urothelial cancers and in the H-ras oncogene in rodent tumors.[6] This mutagenic activity is the primary driver of AA-induced carcinogenesis.

  • Nephrotoxicity: Aristolochic acid nephropathy (AAN) is characterized by progressive interstitial nephritis. The selective toxicity to renal proximal tubular cells is thought to be due to the high expression of enzymes involved in AA activation and the accumulation of the toxin in these cells.[7] The resulting cell death, inflammation, and fibrosis lead to renal failure.

This compound and Aporphine Alkaloids

The toxicological profile of this compound is not well-defined. However, based on the general knowledge of aporphine alkaloids, some potential mechanisms can be inferred.

  • Cytotoxicity: Many aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. The exact mechanisms are diverse and can involve apoptosis induction, cell cycle arrest, and inhibition of topoisomerases.

  • Dopamine (B1211576) Receptor Antagonism: Some aporphine alkaloids are known to be dopamine receptor antagonists, which could lead to neurotoxic effects.

  • Lack of Evidence for Genotoxicity: There is currently no significant evidence to suggest that this compound or other aporphine alkaloids undergo metabolic activation to form DNA adducts in a manner similar to aristolochic acid.

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological evaluation of aristolochic acid are provided below.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., aristolochic acid) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[8][9]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage in individual cells.

  • Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of ~10^5 cells/mL.[10]

  • Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and pipette onto a specially coated microscope slide (CometSlide™). Allow the agarose to solidify.[10][11]

  • Cell Lysis: Immerse the slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).[10][12]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis solution to unwind the DNA.[10][12]

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."[10][12]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR® Green) and visualize under a fluorescence microscope.[10]

  • Data Analysis: Quantify the amount of DNA in the comet tail relative to the head using image analysis software. The extent of DNA damage is proportional to the length and intensity of the comet tail.[12]

In Vivo Aristolochic Acid Nephropathy Model (Rat)

This protocol describes the induction of aristolochic acid nephropathy in a rodent model.

  • Animal Model: Use female Wistar rats.[13]

  • Compound Administration: Administer single doses of aristolochic acid (e.g., 10, 50, or 100 mg/kg) by gastric tube.[13]

  • Monitoring: Monitor the animals for signs of toxicity. Collect blood and urine samples at specified time points (e.g., 3 days post-administration).[13]

  • Biochemical Analysis: Analyze plasma for creatinine (B1669602) and urea (B33335) levels. Analyze urine for glucose, protein, and kidney injury markers such as N-acetyl-beta-glucosaminidase (NAG), gamma-glutamyl transferase (GGT), and malate (B86768) dehydrogenase (MDH).[13]

  • Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histological examination. Process the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for tubular necrosis, interstitial inflammation, and fibrosis.[13]

Visualizations

The following diagrams illustrate key pathways and workflows related to the toxicity of aristolochic acid.

Aristolochic_Acid_Metabolic_Activation cluster_metabolism Metabolic Activation AA Aristolochic Acid (AA) Metabolites Reactive Aristolactam- Nitrenium Ions AA->Metabolites CYP1A1/2, NQO1 (Nitroreduction) DNA DNA Metabolites->DNA Covalent Binding Adducts AA-DNA Adducts Mutation A:T to T:A Transversion Mutations Adducts->Mutation Genotoxicity Nephrotoxicity Nephrotoxicity Adducts->Nephrotoxicity Cell Death & Fibrosis Cancer Urothelial Cancer Mutation->Cancer Carcinogenesis Experimental_Workflow_Cytotoxicity start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solvent Add Solubilization Solution incubate3->add_solvent read Measure Absorbance (570nm) add_solvent->read analyze Calculate IC50 read->analyze

References

Validating the Anti-Inflammatory Potential of 4,5-Dioxodehydroasimilobine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide on the molecular target validation of 4,5-Dioxodehydroasimilobine, an aporphine (B1220529) alkaloid with demonstrated anti-inflammatory properties. This guide provides a detailed analysis of its inhibitory effects on key inflammatory mediators and lymphocyte proliferation, presenting supporting experimental data and methodologies to aid in further research and development.

Recent studies have identified this compound, also known as Noraristolodione, as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Furthermore, the compound has been shown to significantly suppress the proliferation of both T-cells and B-cells, highlighting its potential as a multifaceted immunomodulatory agent.

This guide offers a comparative look at the bioactivity of this compound alongside other aporphine alkaloids isolated from Miliusa sinensis. The data is presented to facilitate an objective assessment of its performance against structurally related compounds.

Comparative Analysis of Anti-Inflammatory and Antiproliferative Activities

The following tables summarize the quantitative data from key experiments, comparing the efficacy of this compound with other relevant compounds.

Table 1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW264.7 Cells

CompoundIC₅₀ (μM)
This compound 3.1 ± 0.2
Liriodenine5.4 ± 0.3
Oxoglaucine8.2 ± 0.5
Quercetin (Positive Control)12.8 ± 0.7

Table 2: Inhibition of T-Cell Proliferation

CompoundIC₅₀ (μM)
This compound 4.2 ± 0.3
Liriodenine> 20
Oxoglaucine15.7 ± 0.9
Dexamethasone (Positive Control)7.8 ± 0.4

Table 3: Inhibition of B-Cell Proliferation

CompoundIC₅₀ (μM)
This compound 2.9 ± 0.1
Liriodenine> 20
Oxoglaucine11.3 ± 0.6
Dexamethasone (Positive Control)6.5 ± 0.3

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below to ensure reproducibility and further investigation.

Inhibition of Nitric Oxide Production Assay

Murine macrophage RAW264.7 cells were cultured in DMEM supplemented with 10% FBS. Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, cells were stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitric oxide in the culture supernatant was determined by the Griess assay. The absorbance at 540 nm was measured, and the inhibitory activity was calculated relative to untreated, LPS-stimulated cells. Quercetin was utilized as a positive control.

Lymphocyte Proliferation Assays

Splenocytes were isolated from BALB/c mice. For the T-cell proliferation assay, cells were stimulated with Concanavalin A (Con A; 5 µg/mL). For the B-cell proliferation assay, cells were stimulated with lipopolysaccharide (LPS; 10 µg/mL). The stimulated cells were treated with various concentrations of the test compounds for 48 hours. Cell proliferation was assessed using the MTT assay, with absorbance measured at 570 nm. Dexamethasone served as the positive control.

Visualizing the Experimental and Signaling Pathways

To further elucidate the experimental workflow and the potential mechanism of action, the following diagrams have been generated.

G cluster_0 Experimental Workflow: NO Inhibition Assay RAW264.7 Cells RAW264.7 Cells Compound Treatment Compound Treatment RAW264.7 Cells->Compound Treatment 1 hr pre-treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation 24 hr stimulation Griess Assay Griess Assay LPS Stimulation->Griess Assay NO Measurement NO Measurement Griess Assay->NO Measurement

Workflow for Nitric Oxide Inhibition Assay.

G cluster_1 Postulated Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide Production iNOS->NO Dioxodehydroasimilobine 4,5-Dioxodehydro- asimilobine Dioxodehydroasimilobine->NFkB Inhibition

Potential Signaling Pathway Inhibition.

The presented data underscores the significant anti-inflammatory and antiproliferative potential of this compound. Its superior performance in inhibiting nitric oxide production and lymphocyte proliferation compared to other tested aporphine alkaloids suggests it is a promising candidate for further preclinical investigation. The detailed experimental protocols provided herein are intended to facilitate these future research endeavors.

A Comparative Guide to 4,5-Dioxodehydroasimilobine: Evaluating Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the available scientific literature reveals a notable gap in direct comparative studies between synthetic and naturally derived 4,5-Dioxodehydroasimilobine. To date, no published research has systematically evaluated the efficacy of the synthetically produced compound against its natural counterpart. Furthermore, a detailed, publicly available protocol for the total synthesis of this compound remains elusive.

This guide, therefore, focuses on the scientifically documented biological activities of naturally sourced this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its known effects and the experimental protocols to assess them. The information presented here serves as a foundational resource for future investigations that may include comparative analyses upon the availability of a synthetic version.

Biological Activities of Natural this compound

Natural this compound, an alkaloid isolated from plants such as Houttuynia cordata and various Aristolochia species, has demonstrated noteworthy bioactivities, primarily in the realms of anti-inflammatory action and the inhibition of platelet aggregation.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been attributed to its ability to reduce the production of nitric oxide (NO), a key inflammatory mediator. In cellular models, it has been shown to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines.

Anti-platelet Aggregation

This compound has also been identified as an inhibitor of platelet aggregation, a critical process in thrombosis. This suggests its potential as a therapeutic agent in cardiovascular diseases.

Quantitative Data Summary

Due to the absence of comparative studies, the following table summarizes the reported biological activity of natural this compound.

Biological ActivityAssayCell LineKey Findings
Anti-inflammatoryLPS-induced Nitric Oxide (NO) ProductionRAW264.7 (murine macrophages)Reduction in NO production
Anti-platelet AggregationPlatelet Aggregation AssayNot specified in available literatureInhibition of platelet aggregation

Experimental Protocols

LPS-Induced Nitric Oxide Production Assay

This protocol is designed to assess the anti-inflammatory activity of a compound by measuring its effect on nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS).

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (natural isolate)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Platelet Aggregation Assay

This protocol evaluates the effect of a compound on platelet aggregation, a key process in hemostasis and thrombosis.

Materials:

  • Freshly drawn human or animal blood (anticoagulated with sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Collagen (or other agonists like ADP, thrombin)

  • This compound (natural isolate)

  • Saline solution

  • Platelet aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.

  • Baseline Measurement: Use PPP to set the 100% aggregation baseline in the aggregometer cuvettes. Use PRP for the 0% aggregation baseline.

  • Treatment: Pre-incubate the PRP with various concentrations of this compound or vehicle control (saline) for a specified time (e.g., 5 minutes) at 37°C with stirring.

  • Aggregation Induction: Add a platelet agonist (e.g., collagen) to the cuvette to induce aggregation.

  • Data Recording: Record the change in light transmittance for several minutes as the platelets aggregate.

  • Analysis: Analyze the aggregation curves to determine the percentage of inhibition of platelet aggregation caused by the compound compared to the vehicle control.

Signaling Pathways and Visualizations

Based on the known biological activities of this compound, the following signaling pathways are putatively involved. It is important to note that these are proposed mechanisms based on the actions of similar compounds, and further research is required for direct confirmation.

Putative Anti-inflammatory Signaling Pathway

The anti-inflammatory effect of this compound likely involves the inhibition of the NF-κB signaling pathway in macrophages. LPS, a component of gram-negative bacteria, activates this pathway, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces Dioxo 4,5-Dioxodehydro- asimilobine Dioxo->IKK inhibits?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Putative Anti-platelet Aggregation Signaling Pathway

The inhibition of platelet aggregation by this compound may occur through interference with collagen-induced signaling pathways. When collagen is exposed upon vascular injury, it binds to platelet receptors, initiating a cascade that leads to platelet activation and aggregation.

anti_platelet_pathway Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Syk Syk GPVI->Syk activates PLCg2 PLCγ2 Syk->PLCg2 activates IP3_DAG IP3 & DAG PLCg2->IP3_DAG generates Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Granule Granule Release (ADP, Thromboxane A₂) Ca_PKC->Granule Aggregation Platelet Aggregation Granule->Aggregation promotes Dioxo 4,5-Dioxodehydro- asimilobine Dioxo->Syk inhibits? Dioxo->PLCg2 inhibits?

Caption: Putative inhibition of collagen-induced platelet aggregation pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the experimental protocols described above.

experimental_workflow_NO Start Start Culture Culture RAW264.7 Cells Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Add Griess Reagent Collect->Griess Measure Measure Absorbance at 540nm Griess->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: Workflow for LPS-Induced Nitric Oxide Production Assay.

experimental_workflow_platelet Start Start Blood Collect Blood Start->Blood Prepare_PRP Prepare Platelet-Rich Plasma (PRP) Blood->Prepare_PRP Pre_incubate Pre-incubate PRP with This compound Prepare_PRP->Pre_incubate Induce Induce Aggregation with Agonist Pre_incubate->Induce Record Record Light Transmittance Induce->Record Analyze Analyze Aggregation Curves Record->Analyze End End Analyze->End

Caption: Workflow for Platelet Aggregation Assay.

Cross-Validation of 4,5-Dioxodehydroasimilobine's Activity: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the available preclinical data on 4,5-Dioxodehydroasimilobine reveals a significant gap in the comprehensive cross-validation of its activity across diverse cell lines. While preliminary studies have hinted at its potential biological effects, a robust comparative assessment of its efficacy and selectivity in both cancerous and non-cancerous cell lines remains largely unexplored in publicly available research.

This compound is an aporphine (B1220529) alkaloid that has been isolated from various plant species. Initial investigations have primarily focused on its anti-inflammatory properties. However, for its potential development as a therapeutic agent, particularly in oncology, a thorough understanding of its cellular effects across a spectrum of cell types is crucial. This guide aims to synthesize the currently available data, highlight the existing knowledge gaps, and provide standardized protocols for future comparative studies.

Summary of Preclinical Activity

To date, the most concrete evidence for the biological activity of this compound comes from a study evaluating its anti-inflammatory potential.

Cell LineCell TypeAssayEndpointResult (IC50)
RAW264.7Murine MacrophageNitric Oxide (NO) ProductionAnti-inflammatory> 10 μM

This limited dataset underscores the nascent stage of research into the bioactivity of this compound. There is a pressing need for systematic screening against a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, prostate) and, importantly, against a selection of normal, non-cancerous human cell lines to establish a therapeutic window and assess potential toxicity.

Experimental Protocols

To facilitate standardized and comparable future research, detailed methodologies for key experimental assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Experimental Workflow and Future Directions

The following workflow is proposed for a comprehensive evaluation of this compound's activity.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis Compound Acquisition and QC Compound Acquisition and Quality Control Broad Panel Cytotoxicity Screening Broad Panel Cytotoxicity Screening (Cancer and Normal Cell Lines) Compound Acquisition and QC->Broad Panel Cytotoxicity Screening IC50 Determination in Sensitive Lines IC50 Determination in Sensitive Cell Lines Broad Panel Cytotoxicity Screening->IC50 Determination in Sensitive Lines Selectivity Index Calculation Selectivity Index Calculation (IC50 Normal / IC50 Cancer) IC50 Determination in Sensitive Lines->Selectivity Index Calculation Apoptosis vs. Necrosis Assays Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI) Selectivity Index Calculation->Apoptosis vs. Necrosis Assays Cell Cycle Analysis Cell Cycle Analysis (e.g., Propidium Iodide Staining) Apoptosis vs. Necrosis Assays->Cell Cycle Analysis Signaling Pathway Investigation Hypothesis-Driven Signaling Pathway Investigation Cell Cycle Analysis->Signaling Pathway Investigation Western Blotting for Key Proteins Western Blotting for Key Pathway Proteins Signaling Pathway Investigation->Western Blotting for Key Proteins Pathway-Specific Reporter Assays Pathway-Specific Reporter Assays Western Blotting for Key Proteins->Pathway-Specific Reporter Assays

Caption: Proposed experimental workflow for the comprehensive evaluation of this compound.

Given the current lack of data, future research should prioritize a broad screening of this compound against a well-characterized panel of cancer cell lines and normal counterparts. Following the identification of sensitive cell lines, mechanistic studies should be initiated to elucidate the pathways through which this compound exerts its effects.

Potential Signaling Pathways for Investigation

Based on the activity of other aporphine alkaloids, several signaling pathways warrant investigation for their potential modulation by this compound.

G cluster_0 Potential Downstream Effects This compound This compound Cellular Target(s) Cellular Target(s) This compound->Cellular Target(s) Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Cellular Target(s)->Pro-apoptotic Proteins (Bax, Bak) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Cellular Target(s)->Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Caspase Activation Caspase Activation Cellular Target(s)->Caspase Activation CDK/Cyclin Regulation CDK/Cyclin Regulation Cellular Target(s)->CDK/Cyclin Regulation NF-κB Pathway Inhibition NF-κB Pathway Inhibition Cellular Target(s)->NF-κB Pathway Inhibition MAPK Pathway Modulation MAPK Pathway Modulation Cellular Target(s)->MAPK Pathway Modulation Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Anti-inflammatory Response Anti-inflammatory Response Pro-apoptotic Proteins (Bax, Bak)->Apoptosis Anti-apoptotic Proteins (Bcl-2, Bcl-xL)->Apoptosis Caspase Activation->Apoptosis CDK/Cyclin Regulation->Cell Cycle Arrest NF-κB Pathway Inhibition->Anti-inflammatory Response MAPK Pathway Modulation->Anti-inflammatory Response

Unveiling the Bioactivity of 4,5-Dioxodehydroasimilobine: A Comparative Analysis with Fellow Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the bioactivity of the aporphine (B1220529) alkaloid 4,5-Dioxodehydroasimilobine with other notable members of its class. This analysis is supported by available experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways.

Executive Summary

This compound, an aporphine alkaloid isolated from plants of the genus Houttuynia, demonstrates anti-inflammatory properties.[1] While direct and extensive comparative data remains somewhat limited, this guide synthesizes available information to contextualize its bioactivity against other well-studied aporphine alkaloids. The primary focus will be on anti-inflammatory and cytotoxic effects, key areas of investigation for this class of compounds. Aporphine alkaloids, as a group, are recognized for a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and acetylcholinesterase inhibitory effects.

Bioactivity Comparison: A Quantitative Overview

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other selected aporphine alkaloids across different bioactivities.

Table 1: Anti-inflammatory Activity of Aporphine Alkaloids
AlkaloidAssayCell LineIC50 ValueReference
This compound Inhibition of LPS-induced Nitric Oxide (NO) ProductionRAW264.7> 10 μM[1]
Taspine Derivative (SMU-Y6)TLR2 InhibitionHEK-Blue hTLR2Not specified
NuciferineInhibition of LPS-induced pro-inflammatory cytokinesRAW264.7Not specified
DicentrineInhibition of NF-κB activationRAW264.7Not specified
ProtopineInhibition of COX-2 activityHepG2Not specified

Note: IC50 represents the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. The data for this compound suggests moderate to low anti-inflammatory activity in the tested assay, with an IC50 value exceeding 10 μM.

Table 2: Cytotoxic Activity of Aporphine Alkaloids
AlkaloidCell LineIC50 ValueReference
This compound Data not available-
LiriodenineA549 (Human Lung Carcinoma)0.48 μg/mL
BGC-823 (Human Gastric Carcinoma)0.39 μg/mL
BEL-7402 (Human Liver Carcinoma)0.31 μg/mL
HTC-8 (Human Colon Carcinoma)0.82 μg/mL
A2780 (Human Ovarian Carcinoma)1.03 μg/mL
ActinodaphnineCancer cellsNot specified
CassythineCancer cellsNot specified
DicentrineCancer cellsNot specified

Note: The lack of available cytotoxicity data for this compound is a significant gap in its bioactivity profile and crucial for assessing its therapeutic potential. Liriodenine, another aporphine alkaloid, demonstrates potent cytotoxic activity against a range of cancer cell lines.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Aporphine Alkaloids
Alkaloid% Inhibition (Concentration)IC50 ValueReference
Stephalagine75% (100 µg/mL)Not specified
Xylopine~20% (100 µg/mL)Not specified
N-methylasimilobine1.5 ± 0.2 µg/mL
Dehydrodicentrine2.98 μM
Epiganine B4.36 μM

Note: While not directly compared to this compound, this data highlights a significant bioactivity of other aporphine alkaloids. This area of research could be a potential avenue for future investigation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity.

Cell Culture and Treatment:

  • Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

  • The plates are incubated for an additional 24 hours.

Measurement of Nitric Oxide:

  • After incubation, the cell supernatant is collected.

  • The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.

  • Briefly, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm is measured using a microplate reader.

  • The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Cytotoxicity Assay (MTT Assay):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a parallel MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

  • After the 24-hour incubation with the test compound and LPS, the supernatant is removed, and 100 µL of MTT solution (0.5 mg/mL in DMEM) is added to each well.

  • The plates are incubated for 4 hours at 37°C.

  • The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance at 570 nm is measured.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways in Aporphine Alkaloid Bioactivity

Aporphine alkaloids often exert their biological effects by modulating key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are frequently implicated in the anti-inflammatory and cytotoxic actions of this class of compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many aporphine alkaloids are known to inhibit this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Aporphine Aporphine Alkaloids Aporphine->IKK Inhibition

Caption: Aporphine alkaloids can inhibit the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Aporphine alkaloids have been shown to modulate the activity of key MAPK members like ERK, JNK, and p38.

MAPK_Pathway Stimuli Stress / Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response Aporphine Aporphine Alkaloids Aporphine->MAPKK Modulation

Caption: Aporphine alkaloids can modulate the MAPK signaling pathway.

Conclusion

This compound exhibits in vitro anti-inflammatory activity, though the currently available data suggests it may be less potent than some other bioactive compounds. A significant knowledge gap exists regarding its cytotoxicity, which is essential for evaluating its therapeutic index and potential for further development. In comparison, other aporphine alkaloids have demonstrated a broader range of potent biological activities, including significant anti-cancer and acetylcholinesterase inhibitory effects. The modulation of key inflammatory signaling pathways like NF-κB and MAPK is a common mechanism of action for this class of compounds. Further research is warranted to fully elucidate the bioactivity profile of this compound, including more comprehensive dose-response studies for its anti-inflammatory effects, thorough cytotoxicity assessments against various cell lines, and investigation into its effects on other relevant biological targets and signaling pathways. Such studies will be crucial in determining its potential as a lead compound for drug discovery.

References

Assessing the In Vivo Reproducibility of 4,5-Dioxodehydroasimilobine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dioxodehydroasimilobine is an aporphine (B1220529) alkaloid with potential therapeutic applications. However, a comprehensive assessment of its in vivo effects and the reproducibility of these effects is currently lacking in publicly available literature. This guide provides a framework for evaluating the in vivo activity of this compound by comparing it with other well-studied aporphine alkaloids. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate standardized and reproducible in vivo studies.

Aporphine alkaloids are a class of naturally occurring compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Due to the limited direct data on this compound, this guide will leverage data from comparator aporphine alkaloids to propose a robust in vivo testing strategy.

Comparative Analysis of Aporphine Alkaloids

To establish a baseline for assessing this compound, this section summarizes the in vivo data for a selection of comparator aporphine alkaloids with known anti-inflammatory and anticancer activities.

Table 1: In Vivo Anti-Inflammatory Activity of Comparator Aporphine Alkaloids
CompoundAnimal ModelDosing RegimenEfficacyReference
Taspine Carrageenan-induced paw edema in miceSubcutaneous injectionSignificant reduction in paw edema at 4 hours post-carrageenan administration.[4]
Berberine TPA-induced mouse ear edemaTopical applicationInhibition of edema, indicating activity against chronic inflammation.[2]
Table 2: In Vivo Anticancer Activity of Comparator Aporphine Alkaloids
CompoundAnimal ModelDosing RegimenEfficacyReference
Crebanine N/A (In vitro data provided)N/ACytotoxic against K562 (chronic myeloid leukemia) cells with 37.5% inhibition at 500µM.[5]
Liriodenine N/A (In vitro data provided)N/ACytotoxic against various cancer cell lines (A549, BGC-823, BEL-7402, HTC-8, A2780).[6]
Table 3: Acute In Vivo Toxicity of Comparator Alkaloids
Compound/ExtractAnimal ModelLD50Reference
Detarium microcarpum extractSwiss Albino Mice3,807.89 mg/kg[7]
Myosotis scorpioides L. extractSwiss Albino Mice2,828.43 mg/kg[7]
Zygophyllum fabago extractMice> 5000 mg/kg[8]

Proposed Experimental Protocols for In Vivo Assessment

To ensure the reproducibility of in vivo studies on this compound, standardized and detailed experimental protocols are crucial. The following protocols are adapted from established methodologies for testing other alkaloids.

Acute Toxicity Assessment (LD50 Determination)

This protocol is based on the OECD 423 Guideline for the Testing of Chemicals.

  • Animals: Healthy, young adult mice (e.g., Swiss albino), nulliparous and non-pregnant, weighing between 18-22g.

  • Housing: Animals should be housed in standard cages with free access to food and water, maintained on a 12-hour light/dark cycle at a controlled temperature (22 ± 3°C). Acclimatize animals for at least 5 days before the experiment.

  • Procedure:

    • Divide animals into groups (n=3 per group).

    • Administer this compound orally at starting doses of 2000 mg/kg and 5000 mg/kg.

    • Observe animals continuously for the first 30 minutes, intermittently for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.

    • Record any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

    • Record mortality and calculate the LD50.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model for screening acute anti-inflammatory activity.

  • Animals: Wistar rats (150-200g).

  • Procedure:

    • Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups (different doses of this compound).

    • Administer the test compound or controls orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage of inhibition of edema.

Anticancer Activity: Xenograft Tumor Model

This model assesses the ability of a compound to inhibit tumor growth in vivo.

  • Animals: Immunocompromised mice (e.g., nude or SCID).

  • Procedure:

    • Subcutaneously implant human cancer cells (e.g., a relevant cell line identified from in vitro screening) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups: Vehicle control, positive control (a standard chemotherapeutic agent), and test groups (different doses of this compound).

    • Administer treatment (e.g., intraperitoneally or orally) for a specified period (e.g., 2-4 weeks).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Visualization

While the specific signaling pathways modulated by this compound are yet to be elucidated, the known mechanisms of other aporphine alkaloids provide a starting point for investigation. For instance, some aporphine derivatives have been shown to inhibit the TLR2 signaling pathway, which is involved in inflammation.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive in vivo assessment of this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Assessment cluster_2 Mechanism of Action in_vitro_cytotoxicity Cytotoxicity Assays (Various Cancer Cell Lines) acute_toxicity Acute Toxicity (LD50) in_vitro_cytotoxicity->acute_toxicity Select Lead Compound in_vitro_anti_inflammatory Anti-inflammatory Assays (e.g., NO, PGE2 inhibition) in_vitro_anti_inflammatory->acute_toxicity anti_inflammatory Carrageenan-Induced Paw Edema acute_toxicity->anti_inflammatory Determine Safe Doses anticancer Xenograft Tumor Model acute_toxicity->anticancer pharmacokinetics Pharmacokinetic Studies (ADME) acute_toxicity->pharmacokinetics signaling_pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) anti_inflammatory->signaling_pathway anticancer->signaling_pathway histopathology Histopathological Examination anticancer->histopathology G cluster_0 Cell Membrane TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activation nucleus Nucleus NFkB->nucleus Translocation cytokines Pro-inflammatory Cytokines nucleus->cytokines Transcription Dioxo 4,5-Dioxodehydro- asimilobine Dioxo->TLR2 Inhibition

References

Evaluating the Structure-Activity Relationship of 4,5-Dioxodehydroasimilobine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a hypothetical case study intended for illustrative purposes. Due to the limited publicly available data on the structure-activity relationship (SAR) of 4,5-Dioxodehydroasimilobine analogs, this document presents a fictional series of compounds and simulated experimental data to demonstrate the principles of SAR evaluation.

This compound is an aporphine (B1220529) alkaloid with a rigid tetracyclic core.[1][2] Aporphine alkaloids are known to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] This guide explores the hypothetical structure-activity relationships of a series of this compound analogs, focusing on their cytotoxic activity against the human cervical cancer cell line, HeLa.

Data Presentation: Cytotoxicity of this compound Analogs

The following table summarizes the chemical structures and in vitro cytotoxic activities (IC₅₀ values) of the parent compound and its hypothetical analogs against the HeLa cell line. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentIC₅₀ (µM) on HeLa Cells
1 HOCH₃H15.2 ± 1.8
2a CH₃OCH₃H25.6 ± 2.1
2b C₂H₅OCH₃H38.4 ± 3.5
3a HOHH10.8 ± 1.2
3b HOC₂H₅H18.9 ± 2.0
4a HOCH₃Cl8.5 ± 0.9
4b HOCH₃F9.1 ± 1.0
4c HOCH₃Br12.3 ± 1.4
  • Modification at the R¹ Position: Alkylation of the nitrogen at the R¹ position (compounds 2a and 2b ) appears to decrease the cytotoxic activity compared to the parent compound (1 ). This suggests that a free N-H group may be important for activity.

  • Modification at the R² Position: Demethylation of the methoxy (B1213986) group at the R² position to a hydroxyl group (compound 3a ) resulted in a slight increase in potency. This indicates that a hydrogen bond donor at this position might be favorable for interaction with the biological target. Conversely, increasing the steric bulk with an ethoxy group (compound 3b ) led to a decrease in activity.

  • Modification at the R³ Position: Introduction of a halogen at the R³ position of the aromatic ring (compounds 4a , 4b , and 4c ) generally led to an increase in cytotoxic activity. The chloro and fluoro substituents (4a and 4b ) showed the most significant enhancement of potency, suggesting that electron-withdrawing groups in this region may be beneficial.

Experimental Protocols

HeLa (human cervical cancer) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (this compound and its analogs). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

SAR_Experimental_Workflow cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound Scaffold mods Chemical Modifications (R¹, R², R³ positions) start->mods analogs Synthesized Analogs mods->analogs treatment Compound Treatment analogs->treatment culture HeLa Cell Culture culture->treatment assay MTT Cytotoxicity Assay treatment->assay data_acq Data Acquisition (Absorbance Measurement) assay->data_acq ic50 IC₅₀ Determination data_acq->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: Experimental workflow for the structure-activity relationship study.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell compound This compound Analog pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) compound->pro_apoptotic Activates anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) compound->anti_apoptotic Inhibits mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential signaling pathway for apoptosis induction.

References

Safety Operating Guide

Safe Disposal of 4,5-Dioxodehydroasimilobine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference: 4,5-Dioxodehydroasimilobine must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. All waste materials, including empty containers and contaminated personal protective equipment (PPE), must be disposed of through your institution's designated hazardous waste program.

This guide provides detailed procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a bioactive alkaloid, this compound requires careful handling throughout its lifecycle, from use to disposal.

I. Immediate Safety and Hazard Considerations

II. Proper Disposal Procedures

The disposal of this compound and associated waste must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.

Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, compatible, and clearly labeled container for collecting all this compound waste. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents or other chemicals present in the waste stream.

  • Waste Streams:

    • Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated items such as weighing paper or spatulas, in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix incompatible waste streams.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be collected in a designated solid waste container.

    • Contaminated PPE: Gloves, disposable lab coats, and other PPE contaminated with this compound should be placed in a designated solid waste container.

Empty Container Disposal:

Empty containers that once held this compound must also be disposed of as hazardous waste.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or methanol) that will dissolve any remaining residue.

  • Rinsate Collection: The solvent rinsate is considered hazardous waste and must be collected and added to your designated liquid hazardous waste container.[1]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular trash or recycled, depending on your institution's policies.

Arranging for Waste Pickup:

  • Contact EHS: Once your hazardous waste container is full, or if you are discontinuing work with this chemical, contact your institution's EHS office to arrange for a waste pickup.

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office. Ensure that all information is accurate and complete.

III. Spill and Emergency Procedures

In the event of a spill, the primary concern is to ensure personnel safety and prevent environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilation: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, use an absorbent material (e.g., spill pillow, absorbent pads, or vermiculite) to contain the spill.

  • Collection: Carefully collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminating solution. The cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

IV. Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

G Figure 1: this compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Container Management cluster_3 Final Disposal A Unused/Expired This compound E Solid Hazardous Waste Container A->E B Contaminated Solutions F Liquid Hazardous Waste Container B->F C Contaminated Labware (Pipette tips, etc.) C->E D Contaminated PPE (Gloves, etc.) D->E G Label Container with Hazardous Waste Tag E->G F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I J Complete Hazardous Waste Manifest I->J K Approved Hazardous Waste Disposal Facility J->K

Caption: Disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。